Product packaging for TRANS-STILBENE-D10(Cat. No.:CAS No. 20748-24-7)

TRANS-STILBENE-D10

Cat. No.: B3044118
CAS No.: 20748-24-7
M. Wt: 190.31 g/mol
InChI Key: PJANXHGTPQOBST-FHJPSXJRSA-N
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Description

TRANS-STILBENE-D10 is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 190.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12 B3044118 TRANS-STILBENE-D10 CAS No. 20748-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-FHJPSXJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TRANS-STILBENE-D10: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological relevance of TRANS-STILBENE-D10 for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a deuterated isotopologue of trans-stilbene, where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in analytical chemistry.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₄H₂D₁₀N/A
Molecular Weight 190.31 g/mol N/A
CAS Number 20748-24-7N/A
Appearance White to off-white crystalline solid[1][2]
Melting Point 123-125 °C (for non-deuterated)[3][4]
Boiling Point 305-307 °C at 744 mmHg (for non-deuterated)[4]
Solubility Insoluble in water; Soluble in ethanol, ether, and benzene (for non-deuterated)[5][6]

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

This protocol describes a plausible method for the synthesis of this compound based on the well-established Wittig reaction, a common method for forming alkenes.[3][4][7] This proposed synthesis utilizes deuterated starting materials.

Materials:

  • Benzaldehyde-d5

  • Benzyltriphenylphosphonium chloride-d5

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride-d5 in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution with stirring. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the ylide solution, add a solution of benzaldehyde-d5 in anhydrous methanol dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. The product, this compound, will precipitate out of the solution as it is insoluble in water.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixture).

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_purification Purification start1 Benzaldehyde-d5 wittig Reaction with Benzaldehyde-d5 start1->wittig start2 Benzyltriphenylphosphonium chloride-d5 ylide Ylide Generation (NaOMe, MeOH) start2->ylide ylide->wittig workup Aqueous Work-up & Filtration wittig->workup purify Recrystallization or Chromatography workup->purify product This compound purify->product

Caption: Workflow for the proposed synthesis of this compound.

Purification by Recrystallization and Vacuum Distillation

For high-purity this compound, a combination of recrystallization and vacuum distillation can be employed, as described for trans-stilbene.[8]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Collect the crystals by filtration.

  • For further purification, subject the recrystallized product to vacuum distillation. The distillation should be performed at a reduced pressure (e.g., < 4 mm Hg) and a temperature range of 129-136 °C (for non-deuterated).[8]

  • The distillation process can be repeated to achieve higher purity.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for verifying the structure and isotopic enrichment of this compound.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9][10][11][12][13]

  • Ensure the sample is fully dissolved; filter if any particulate matter is present.[9][10]

Data Acquisition (¹H NMR):

  • Acquire a ¹H NMR spectrum. Due to the deuteration of the phenyl rings, the aromatic proton signals will be absent or significantly reduced. The primary signal of interest will be the singlet corresponding to the two vinylic protons.

  • The chemical shift of the vinylic protons in trans-stilbene is typically around 7.1 ppm.

Data Acquisition (²H NMR):

  • Acquire a ²H (Deuterium) NMR spectrum to confirm the incorporation of deuterium into the aromatic rings.

Data Acquisition (¹³C NMR):

  • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and isotopic purity of this compound.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - MS):

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum. The molecular ion peak (M⁺) for this compound is expected at m/z 190.3.

  • Analyze the isotopic distribution of the molecular ion peak to determine the level of deuterium incorporation. A general method for determining the enrichment of isotopically labeled molecules involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[14]

Biological Context and Signaling Pathways

Stilbenoids, the class of compounds to which trans-stilbene belongs, are known to exhibit a wide range of biological activities and can modulate various signaling pathways. While specific studies on this compound are limited, the biological effects of its non-deuterated counterpart and other stilbenoids provide valuable insights.

Metabolism of trans-Stilbene

In vivo, trans-stilbene is metabolized by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of the phenyl rings. The use of this compound in metabolic studies can help elucidate the kinetic isotope effect of these reactions, providing information on the reaction mechanism.

Modulation of Signaling Pathways

Stilbenoids have been shown to interact with multiple signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders.

One of the key pathways modulated by stilbenoids is the PI3K/Akt signaling pathway .[10] This pathway is crucial for cell survival, proliferation, and growth. Some stilbenoids have been shown to activate this pathway, leading to neuroprotective effects.[10]

Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulated by Stilbenoids

G Stilbenoids Stilbenoids PI3K PI3K Stilbenoids->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., Bad, Caspases) Akt->Downstream Inhibits Apoptosis Survival Cell Survival & Neuroprotection Downstream->Survival

Caption: Stilbenoid modulation of the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide to TRANS-STILBENE-D10 (CAS Number: 20748-24-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRANS-STILBENE-D10, a deuterated isotopologue of trans-stilbene. This document consolidates essential chemical and physical data, detailed experimental protocols for its synthesis, and analytical methodologies. The information is intended to support research and development activities where isotopic labeling is utilized for tracing, quantification, and mechanistic studies.

Chemical and Physical Properties

This compound, with the CAS number 20748-24-7, is a stable isotope-labeled compound where ten hydrogen atoms on the phenyl rings of trans-stilbene have been replaced by deuterium.[1][2] This isotopic substitution makes it a valuable internal standard in mass spectrometry-based quantitative analysis and a useful tracer in metabolic studies.

Table 1: Quantitative Data for this compound and its Non-Deuterated Analog

PropertyThis compoundtrans-Stilbene (Non-Deuterated)
CAS Number 20748-24-7[1][2]103-30-0
Molecular Formula C₁₄H₂D₁₀C₁₄H₁₂
Molecular Weight 190.31 g/mol [1]180.25 g/mol
Appearance White to off-white solidOff-white crystals
Melting Point Not explicitly reported; expected to be similar to the non-deuterated form.123-125 °C
Boiling Point Not explicitly reported; expected to be similar to the non-deuterated form.305-307 °C at 744 mmHg
Solubility Soluble in organic solvents like DMSO.Soluble in DMSO.[3]
Purity Typically ≥98% for commercially available standards.[4]≥96% for commercially available reagents.

Experimental Protocols: Synthesis of this compound

Several synthetic routes can be employed for the preparation of trans-stilbene and its derivatives. The synthesis of this compound would involve the use of deuterated starting materials. The most common and effective methods include the Wittig reaction, McMurry coupling, and the Perkin reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes.[5] For this compound, this would involve the reaction of a deuterated phosphorus ylide with a deuterated benzaldehyde.

Diagram 1: Wittig Reaction for this compound Synthesis

Wittig_Reaction Benzene-d6 Benzene-d6 Bromobenzene-d5 Bromobenzene-d5 Benzene-d6->Bromobenzene-d5 Br2, FeBr3 Benzyl-d7-bromide Benzyl-d7-bromide Bromobenzene-d5->Benzyl-d7-bromide 1. Mg, ether 2. D2O 3. NBS, AIBN Benzyl-d7-triphenylphosphonium bromide Benzyl-d7-triphenylphosphonium bromide Benzyl-d7-bromide->Benzyl-d7-triphenylphosphonium bromide PPh3 Phosphorus ylide-d7 Phosphorus ylide-d7 Benzyl-d7-triphenylphosphonium bromide->Phosphorus ylide-d7 Strong base (e.g., n-BuLi) Betaine intermediate-d12 Betaine intermediate-d12 Phosphorus ylide-d7->Betaine intermediate-d12 Benzaldehyde-d5 Benzaldehyde-d5 Benzaldehyde-d5->Betaine intermediate-d12 Oxaphosphetane-d12 Oxaphosphetane-d12 Betaine intermediate-d12->Oxaphosphetane-d12 This compound This compound Oxaphosphetane-d12->this compound Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane-d12->Triphenylphosphine oxide

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Methodology:

  • Preparation of Benzyl-d7-triphenylphosphonium bromide:

    • Start with commercially available Benzene-d6.

    • Brominate Benzene-d6 using Bromine and a Lewis acid catalyst (e.g., FeBr₃) to yield Bromobenzene-d5.

    • Form a Grignard reagent from Bromobenzene-d5 with Magnesium in dry ether, followed by quenching with D₂O to introduce a deuterium atom at the benzylic position, which after subsequent bromination with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) yields Benzyl-d7-bromide.

    • React Benzyl-d7-bromide with triphenylphosphine (PPh₃) in a suitable solvent like toluene to form the phosphonium salt.

  • Ylide Formation:

    • Treat the Benzyl-d7-triphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent (e.g., THF, ether) under an inert atmosphere to generate the corresponding phosphorus ylide.

  • Reaction with Benzaldehyde-d5:

    • Add commercially available Benzaldehyde-d5 to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

McMurry Coupling

The McMurry reaction provides a method for the reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. For the synthesis of the symmetrically substituted this compound, this reaction is highly efficient.

Diagram 2: McMurry Coupling for this compound Synthesis

McMurry_Coupling TiCl4 TiCl4 Low-valent Titanium Low-valent Titanium TiCl4->Low-valent Titanium Reducing Agent (e.g., Zn, LiAlH4) Reducing Agent (e.g., Zn, LiAlH4) Reducing Agent (e.g., Zn, LiAlH4)->Low-valent Titanium Pinacol intermediate-d10 Pinacol intermediate-d10 Low-valent Titanium->Pinacol intermediate-d10 Benzaldehyde-d5 Benzaldehyde-d5 Benzaldehyde-d5->Pinacol intermediate-d10 2 equivalents This compound This compound Pinacol intermediate-d10->this compound Deoxygenation

Caption: General workflow for the McMurry coupling to synthesize this compound.

Detailed Methodology:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend a reducing agent such as zinc dust or lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran (THF).

    • Slowly add titanium tetrachloride (TiCl₄) to the suspension at a low temperature (e.g., 0 °C).

    • Reflux the mixture for several hours to generate the active low-valent titanium species.

  • Coupling Reaction:

    • To the cooled slurry of the low-valent titanium reagent, add a solution of Benzaldehyde-d5 in THF.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and quench by slow addition of aqueous potassium carbonate or dilute hydrochloric acid.

    • Filter the mixture through a pad of celite to remove titanium oxides.

    • Extract the filtrate with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the product by column chromatography or recrystallization.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the characterization of this compound. Due to the deuterium substitution on the aromatic rings, the ¹H NMR spectrum is significantly simplified, primarily showing the signal for the vinylic protons. The ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: Predicted and Reported NMR Data for Stilbenes

Nucleustrans-Stilbene (in CDCl₃) Chemical Shift (δ) ppmThis compound (Predicted)
¹H NMR ~7.15 (s, 2H, vinylic), 7.21-7.48 (m, 10H, aromatic)~7.15 (s, 2H, vinylic)
¹³C NMR ~126.5, 127.6, 128.7 (aromatic CH), ~129.0 (vinylic CH), ~137.3 (quaternary aromatic C)[6][7]Signals for deuterated carbons will be triplets (due to C-D coupling) and shifted slightly upfield.

Note: The actual chemical shifts for this compound may vary slightly from the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. The electron ionization (EI) mass spectrum of non-deuterated trans-stilbene shows a prominent molecular ion peak (m/z 180) and characteristic fragmentation patterns.[8][9][10][11]

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Major Fragments [m/z] (relative intensity)
trans-Stilbene 180179 (M-H)⁺, 165 (M-CH₃)⁺, 152 (M-C₂H₂)⁺[8][9][10][11]
This compound 190[1]Expected fragments would be shifted by the mass of the deuterium atoms. For example, loss of a deuterium would result in a fragment at m/z 188.

Diagram 3: Logical Relationship of Analytical Techniques

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Recrystallization NMR NMR Purified Product->NMR Structure Verification MS MS Purified Product->MS Molecular Weight and Isotopic Purity Purity Assessment (e.g., HPLC, GC) Purity Assessment (e.g., HPLC, GC) Purified Product->Purity Assessment (e.g., HPLC, GC) Quantitative Purity

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines:

  • Pharmacokinetic Studies: It serves as an ideal internal standard for the quantification of trans-stilbene and its metabolites in biological matrices using LC-MS or GC-MS.

  • Metabolic Research: The deuterium labels allow for the tracing of metabolic pathways of stilbene-based compounds, aiding in the identification of novel metabolites.

  • Environmental Analysis: Used as a standard for the detection and quantification of stilbene derivatives in environmental samples.[4]

  • Materials Science: Employed in studies of molecular motion and dynamics in polymers and other materials.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more specialized procedures and applications.

References

TRANS-STILBENE-D10: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for TRANS-STILBENE-D10. While specific quantitative stability data for this deuterated isotopologue is not extensively published, this document synthesizes information on the stability of trans-stilbene, general practices for handling deuterated standards, and established regulatory guidelines for stability testing. The experimental protocols and data presented herein are illustrative and based on industry-standard methodologies, such as those outlined by the International Council for Harmonisation (ICH).

Executive Summary

This compound, like its non-deuterated counterpart, is a stable crystalline solid under recommended storage conditions. The primary stability concerns are photo-isomerization and oxidation. Exposure to UV and fluorescent light can induce a trans-to-cis isomerization, which may be followed by photocyclization to form phenanthrene-like structures.[1][2][3] The compound is also incompatible with strong oxidizing agents.[4][5] For optimal stability, this compound should be stored in a cool, dry, and dark environment, and for long-term storage, particularly in solution, freezing is recommended.[4][5][6][7][8][9]

Chemical and Physical Properties

PropertyValueReference
Chemical Name1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene[2]
Synonyms(E)-Stilbene-d10, trans-1,2-Diphenylethylene-d10[10]
CAS Number20748-24-7[2][10]
Molecular FormulaC₁₄D₁₀H₂[2]
Molecular Weight190.31 g/mol [11]
AppearanceWhite to off-white crystalline solid[4]
Purity≥98 atom % D, ≥98% Chemical Purity[2]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by light, temperature, and the presence of oxidizing agents. The deuteration on the phenyl rings is not expected to significantly alter the fundamental degradation pathways observed for trans-stilbene.

Photodegradation

The most significant degradation pathway for trans-stilbene is photo-induced isomerization and cyclization.[1][2] Upon exposure to UV or even ambient fluorescent light, the thermodynamically more stable trans-isomer can convert to the cis-isomer.[2][3] Further irradiation can lead to an irreversible intramolecular cyclization to form dihydrophenanthrene, which is subsequently oxidized to phenanthrene.[1][2]

Photodegradation_Pathway trans_stilbene This compound cis_stilbene cis-Stilbene-d10 trans_stilbene->cis_stilbene UV/Fluorescent Light (Isomerization) cis_stilbene->trans_stilbene UV/Fluorescent Light phenanthrene Phenanthrene-d10 derivative cis_stilbene->phenanthrene UV Light (Intramolecular Cyclization)

Figure 1: Photodegradation pathway of this compound.
Oxidative Degradation

Trans-stilbene is susceptible to oxidation, particularly by strong oxidizing agents.[4][5] Ozonolysis, for example, can cleave the central carbon-carbon double bond to yield benzaldehyde (in this case, deuterated benzaldehyde), which can be further oxidized to benzoic acid.[12] Microbial degradation has also been shown to proceed through a similar pathway involving the formation of benzaldehyde and benzoic acid.[13][14]

Oxidative_Degradation_Pathway trans_stilbene This compound benzaldehyde Benzaldehyde-d5 trans_stilbene->benzaldehyde Oxidizing Agents (e.g., O₃) benzoic_acid Benzoic Acid-d5 benzaldehyde->benzoic_acid Oxidation further_degradation Further Degradation (e.g., Catechol derivatives) benzoic_acid->further_degradation Oxidation

Figure 2: Potential oxidative degradation pathway.

Recommended Storage and Handling

Based on the known stability of trans-stilbene and general guidelines for deuterated standards, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Solid Form
ConditionTemperatureDurationPackaging
Long-Term-20°C3 years (typical)Tightly sealed, light-resistant container (e.g., amber vial)
Mid-Term4°C2 years (typical)Tightly sealed, light-resistant container
Short-TermRoom TemperatureMonthsTightly sealed, light-resistant container, in a desiccator

Note: These durations are illustrative and should be confirmed by real-time stability studies. Data is extrapolated from supplier recommendations for the non-deuterated compound.[6]

Handling:

  • Handle in a well-ventilated area.[4]

  • Avoid formation of dust.[4]

  • Keep away from heat and sources of ignition.[4]

  • Protect from light during handling and weighing.[9]

In Solution
ConditionTemperatureDurationComments
Long-Term-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
Short-Term-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: Data is based on typical supplier recommendations.[8]

Solvent Selection:

  • For analytical standards, methanol or acetonitrile are common choices.

  • Avoid acidic or basic solutions for long-term storage to minimize the risk of deuterium-proton exchange.[4]

Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines (Q1A and Q1B) and represent a robust framework for assessing the stability of this compound.[1][5][7]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally considered optimal.[15]

Stress ConditionProtocol
Acid Hydrolysis Dissolve 1 mg/mL in methanol. Add an equal volume of 1N HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve 1 mg/mL in methanol. Add an equal volume of 1N NaOH. Heat at 60°C for 24 hours. Neutralize before analysis.
Oxidation Dissolve 1 mg/mL in methanol. Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
Thermal Degradation Store solid compound at 80°C for 7 days. Also, heat a solution (1 mg/mL in methanol) at 60°C for 7 days.
Photostability Expose solid compound and a solution (1 mg/mL in methanol) in a photostability chamber to an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m². A dark control sample should be stored under the same temperature conditions.[5]
Long-Term and Accelerated Stability Protocol

Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Analytical Method: Stability-Indicating HPLC-UV
  • Instrument: HPLC with a diode array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of trans-stilbene (approx. 300-320 nm).

  • Analysis: Quantify the peak area of this compound and any degradation products. Peak purity should be assessed using the DAD to ensure the main peak is not co-eluting with degradants.

Illustrative Stability Data

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile.

Table 1: Forced Degradation of this compound (Solid State)

Stress ConditionDuration% Assay of this compoundTotal Impurities (%)Observations
Control7 days99.9<0.1No change
Thermal (80°C)7 days99.50.5Slight discoloration
PhotostabilityICH Q1B85.214.8Significant formation of cis-isomer and other degradants

Table 2: Forced Degradation of this compound (1 mg/mL in Methanol)

Stress ConditionDuration% Assay of this compoundTotal Impurities (%)Observations
Control24 hours99.80.2No change
1N HCl, 60°C24 hours99.10.9Minor degradation
1N NaOH, 60°C24 hours98.51.5Minor degradation
3% H₂O₂, RT24 hours92.37.7Formation of oxidative degradants
PhotostabilityICH Q1B78.921.1Rapid isomerization and degradation

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

Stability_Study_Workflow cluster_0 Study Initiation cluster_1 Stress & Storage cluster_2 Analysis cluster_3 Reporting start Define Stability Protocol (ICH Guidelines) prep Prepare Samples (Solid & Solution) start->prep forced_deg Forced Degradation (Heat, Light, pH, Oxid.) prep->forced_deg long_term Long-Term Storage (25°C/60% RH) prep->long_term accelerated Accelerated Storage (40°C/75% RH) prep->accelerated analysis Stability-Indicating HPLC-UV Analysis forced_deg->analysis long_term->analysis accelerated->analysis characterization Degradant Characterization (LC-MS, NMR) analysis->characterization data_eval Data Evaluation characterization->data_eval report Generate Stability Report & Establish Re-test Period data_eval->report

Figure 3: General workflow for a stability study.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary risk to its integrity comes from exposure to light, which can cause isomerization and further degradation. It is also susceptible to strong oxidizing agents. For use as a reference standard in research and drug development, it is imperative to store the material under inert, dark, and cool or frozen conditions. The stability of working solutions should be monitored, and fresh solutions should be prepared regularly. The implementation of a formal stability testing program, as outlined in this guide, is essential for ensuring the accuracy and reliability of any quantitative studies employing this compound.

References

Technical Guide: Solubility and Applications of TRANS-STILBENE-D10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of trans-stilbene-d10 in organic solvents, relevant experimental protocols for its determination, and its context within drug development and metabolic pathways. Given the scarcity of direct solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, trans-stilbene, based on the well-established principle that deuteration has a negligible effect on the solubility properties of molecules in organic solvents.[1]

Solubility Profile of this compound

Trans-stilbene is a non-polar organic compound, a characteristic that dictates its solubility behavior.[2] Following the principle of "like dissolves like," it is highly soluble in non-polar organic solvents and poorly soluble in polar solvents like water.[2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for trans-stilbene, which serves as a reliable proxy for this compound. The data is compiled from various scientific sources and presented for easy comparison.

SolventMolar Solubility (mol dm⁻³) at 298 K (25°C)Solubility (g/L) at 298 K (25°C)Reference
n-Hexane0.07613.70[4]
Cyclohexane0.14125.41[4]
Carbon Tetrachloride0.813146.53[4]
1,2-Dichloroethane0.832149.95[4]
Benzene1.096197.54[4]
Toluene0.933168.16[4]
Diethyl Ether0.617111.21[4]
Dibutyl Ether0.35564.00[4]
Tetrahydrofuran (THF)1.148206.91[4]
Dioxane0.871156.99[4]
Acetone0.53796.79[4]
Ethyl Acetate0.55099.14[4]
Propan-1-ol0.08916.04[4]
Butan-1-ol0.09316.76[4]
Methanol0.0356.31[4]
Ethanol0.0519.19[4]
Acetonitrile0.28250.82[4]
Dimethyl Sulfoxide (DMSO)~0.27750.00[5]
Water1.61 x 10⁻⁶0.00029[6]

Note: The molecular weight of trans-stilbene (180.25 g/mol ) was used for g/L conversion from molar solubility. The molecular weight of this compound is approximately 190.31 g/mol .[7] The DMSO solubility was reported as 50 mg/mL and converted.[5]

Qualitative Solubility Summary
  • Highly Soluble In : Benzene, Ether, Toluene, Chloroform.[2][6][8][9]

  • Slightly Soluble In : Ethanol.[6]

  • Insoluble In : Water.[2][6][8][9]

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.

Materials and Equipment
  • Analytical balance

  • Spatula

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

  • Fume hood

  • Compound of interest (this compound)

  • A range of organic solvents

Procedure
  • Preparation : Accurately weigh a small, known mass of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Solvent Addition : Using a pipette, add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Agitation : Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer is recommended for thorough mixing.[10][11]

  • Observation : Visually inspect the solution. If all the solid has dissolved, the compound is considered soluble at or above the current concentration.

  • Incremental Addition : If the solid has not completely dissolved, continue to add the solvent in small, known increments (e.g., 0.1 mL). After each addition, repeat the agitation step (Step 3) and observation (Step 4).

  • Endpoint Determination : The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

  • Calculation : Calculate the solubility using the initial mass of the solute and the total volume of the solvent required for complete dissolution. Express the result in units such as g/L or mg/mL.

  • Classification : If the compound does not dissolve after adding a significant volume of solvent (e.g., 3 mL to 10 mg of solute), it can be classified as "insoluble" or "sparingly soluble" in that solvent.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Diagram 1: Experimental Workflow for Solubility Determination start Start weigh Weigh a known mass of this compound start->weigh add_solvent Add a known volume of solvent weigh->add_solvent agitate Agitate vigorously (e.g., Vortex) add_solvent->agitate insoluble Classify as 'Insoluble' or 'Sparingly Soluble' add_solvent->insoluble After >30 parts solvent added observe Observe for complete dissolution agitate->observe observe->add_solvent No soluble Record total volume & Calculate Solubility observe->soluble Yes end End soluble->end insoluble->end

Caption: Workflow for determining the solubility of a solid compound.

Relevance in Drug Development and Metabolism

Stilbenes are a class of compounds of significant interest in drug research due to their wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[12][13] Trans-stilbene and its derivatives serve as a "privileged structure" or scaffold for designing novel therapeutic agents.[12] For instance, new trans-stilbene benzenesulfonamide derivatives have been synthesized and evaluated as potential antitumor agents.[14]

Metabolic Activation Pathway

In the context of drug development, understanding a compound's metabolic fate is critical. Trans-stilbene itself can be biologically inactive but may be converted into active metabolites within the body. Studies using rat liver microsomes have shown that trans-stilbene is metabolized into hydroxylated forms, trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene, which exhibit significant estrogenic activity.[15] This metabolic activation is mediated by cytochrome P450 enzymes and can be inhibited by compounds like SKF 525-A and α-naphthoflavone.[15]

The diagram below illustrates this metabolic pathway.

G Diagram 2: Metabolic Activation of Trans-Stilbene cluster_0 Metabolic Pathway cluster_1 Mediators & Inhibitors trans-Stilbene trans-Stilbene trans-4-hydroxystilbene trans-4-hydroxystilbene trans-Stilbene->trans-4-hydroxystilbene Hydroxylation trans-4,4'-dihydroxystilbene trans-4,4'-dihydroxystilbene trans-4-hydroxystilbene->trans-4,4'-dihydroxystilbene Hydroxylation enzymes Liver Microsomes (Cytochrome P450s) enzymes->trans-Stilbene inhibitor1 SKF 525-A inhibitor1->enzymes inhibits inhibitor2 α-Naphthoflavone inhibitor2->enzymes inhibits

Caption: Metabolic conversion of trans-stilbene to active metabolites.

References

Spectroscopic Profile of TRANS-STILBENE-D10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trans-stilbene-d10 (perdeuterated phenyl rings). The information presented herein is essential for the characterization and analysis of this isotopically labeled compound in various research and development applications. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. While direct experimental data for this specific isotopologue is not widely published, the provided data is based on established spectroscopic principles and data from the non-deuterated analogue, trans-stilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The deuteration of the phenyl rings simplifies the ¹H NMR spectrum significantly, leaving only the signals from the vinylic protons.

¹H NMR (Proton NMR): In a standard organic solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to show a singlet corresponding to the two equivalent vinylic protons. The aromatic region will be devoid of signals due to the replacement of protons with deuterium.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for all carbon atoms. The carbons in the deuterated phenyl rings will exhibit reduced signal intensity and may show splitting due to coupling with deuterium (a triplet for C-D). The chemical shifts will be similar to those of non-deuterated trans-stilbene.

¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
Vinylic H~7.1Singlet-CH=CH-
¹³C NMR Chemical Shift (δ) ppm Assignment
C1~137C (ipso)
C2/C6~129C-D (ortho)
C3/C5~128C-D (meta)
C4~127C-D (para)
Vinylic C~129-CH=CH-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule. For this compound, the characteristic absorptions of the alkene and the deuterated aromatic rings are of primary interest. The C-D stretching and bending vibrations will appear at lower wavenumbers compared to the corresponding C-H vibrations in the non-deuterated compound.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-D Stretch (aromatic)~2250Medium
C=C Stretch (alkene)~1640Medium
C=C Stretch (aromatic)~1580, ~1470Medium-Strong
=C-H Bend (trans-alkene, out-of-plane)~960Strong
C-D Bend (aromatic, out-of-plane)~700-800Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, solution).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 190, corresponding to the molecular formula C₁₄H₂D₁₀.

The fragmentation pattern is expected to be similar to that of trans-stilbene, with the key difference being the increased mass of fragments containing the deuterated phenyl rings.

m/z Relative Abundance Possible Fragment
190High[M]⁺ (Molecular Ion)
189High[M-H]⁺ or [M-D]⁺
112Medium[C₇HD₅]⁺ (Deuterated Tropylium Ion)
82Medium[C₆D₅]⁺ (Deuterated Phenyl Ion)

Note: The relative abundances are estimates and can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small vial.

  • Use the vortex mixer to ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of deuterium, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Process the spectra using the spectrometer's software (e.g., Fourier transform, phase correction, baseline correction, and referencing to TMS at 0 ppm).

FTIR-ATR Spectroscopy

Objective: To obtain an infrared spectrum of solid this compound.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press to apply firm and even pressure on the sample, ensuring good contact with the crystal.

  • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

  • Process the spectrum by performing a background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time, molecular weight, and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane, hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)

  • Autosampler vials with caps

  • Microsyringe

Procedure:

  • Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a suitable volatile solvent.[1]

  • Transfer the solution to a GC autosampler vial and cap it.

  • Set up the GC-MS method. A typical method might include:

    • Injector: Splitless mode, temperature at 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Acquire the data. The output will be a total ion chromatogram (TIC) showing peaks as a function of retention time, and a mass spectrum for each point in the chromatogram.

  • Analyze the data to determine the retention time of the this compound peak and to examine its corresponding mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing deuterated trans-stilbene. Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. This document details various methodologies, offering experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The synthesis of deuterated trans-stilbene can be approached in two principal ways: by assembling the stilbene backbone using deuterated starting materials, or by direct deuterium exchange on the stilbene molecule. The choice of method depends on the desired deuteration pattern, required scale, and available starting materials. The most common and effective methods for constructing the carbon-carbon double bond of stilbene are the Wittig reaction, Horner-Wadsworth-Emmons reaction, McMurry coupling, Heck reaction, and olefin metathesis. Each of these can be adapted for the synthesis of deuterated analogs.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from an aldehyde or ketone and a phosphonium ylide. For deuterated trans-stilbene, this typically involves the reaction of a deuterated benzaldehyde with a deuterated or non-deuterated benzyltriphenylphosphonium halide, or vice versa. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E)- and (Z)-isomers.[1][2][3]

Reaction Pathway

Wittig_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Deuterated_Benzyl_Halide Deuterated Benzyl Halide (e.g., C6D5CH2Br) Phosphonium_Salt Deuterated Benzyltriphenylphosphonium Halide Deuterated_Benzyl_Halide->Phosphonium_Salt + PPh3 Triphenylphosphine Triphenylphosphine (PPh3) Deuterated_Benzaldehyde Deuterated Benzaldehyde (e.g., C6D5CDO) Base Strong Base (e.g., n-BuLi, NaH) Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Betaine Betaine Intermediate Ylide->Betaine + Deuterated Benzaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Deuterated_Stilbene Deuterated trans-Stilbene Oxaphosphetane->Deuterated_Stilbene Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Wittig reaction pathway for deuterated trans-stilbene synthesis.

Experimental Protocol

A general procedure for the synthesis of deuterated trans-stilbene via the Wittig reaction is as follows[4]:

  • Preparation of the Phosphonium Salt: A solution of deuterated benzyl chloride (e.g., benzyl-d7-chloride) and triphenylphosphine in an anhydrous solvent like toluene or chloroform is refluxed for several hours. The resulting precipitate, the deuterated benzyltriphenylphosphonium chloride, is filtered, washed, and dried.[4][5]

  • Ylide Formation: The dried phosphonium salt is suspended in an anhydrous ether, such as THF, under an inert atmosphere. A strong base, like n-butyllithium or sodium hydride, is added dropwise at 0°C to form the deep red-colored ylide.

  • Reaction with Aldehyde: A solution of deuterated benzaldehyde (e.g., benzaldehyde-d6) in the same anhydrous solvent is added to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization from ethanol to yield the deuterated trans-stilbene.[4]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally offers better (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct is more easily removed than triphenylphosphine oxide.[6][7]

Reaction Pathway

HWE_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Deuterated_Benzyl_Halide Deuterated Benzyl Halide Phosphonate_Ester Diethyl Benzylphosphonate-d7 Deuterated_Benzyl_Halide->Phosphonate_Ester + P(OEt)3 (Arbuzov Reaction) Triethyl_Phosphite Triethyl Phosphite Deuterated_Benzaldehyde Deuterated Benzaldehyde Base Base (e.g., NaH, NaOEt) Phosphonate_Anion Phosphonate Carbanion Phosphonate_Ester->Phosphonate_Anion + Base Intermediate Adduct Intermediate Phosphonate_Anion->Intermediate + Deuterated Benzaldehyde Deuterated_Stilbene Deuterated trans-Stilbene Intermediate->Deuterated_Stilbene Phosphate_Byproduct Diethyl Phosphate Intermediate->Phosphate_Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol

A representative procedure for the HWE synthesis is as follows[1]:

  • Phosphonate Ester Synthesis (Arbuzov Reaction): Deuterated benzyl bromide is heated with an excess of triethyl phosphite to yield the corresponding diethyl benzylphosphonate. The excess triethyl phosphite is removed by distillation.

  • Olefination: The deuterated diethyl benzylphosphonate is dissolved in an anhydrous solvent like DMF or THF. A base, such as sodium hydride or sodium ethoxide, is added to generate the phosphonate carbanion. The mixture is then cooled, and deuterated benzaldehyde is added. The reaction is stirred at room temperature or gently heated to completion.

  • Workup and Purification: The reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography or recrystallization to afford highly pure deuterated trans-stilbene.

McMurry Coupling

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical stilbenes from a single deuterated aldehyde.[8]

Reaction Pathway

McMurry_Coupling cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Deuterated_Benzaldehyde Deuterated Benzaldehyde (2 equiv.) Ketyl_Radical Ketyl Radical Anion Deuterated_Benzaldehyde->Ketyl_Radical + Low-Valent Ti Titanium_Halide TiCl3 or TiCl4 Low_Valent_Ti Low-Valent Titanium Species Titanium_Halide->Low_Valent_Ti + Reducing Agent Reducing_Agent Reducing Agent (e.g., LiAlH4, Zn(Cu)) Pinacol_Complex Titanium Pinacolate Ketyl_Radical->Pinacol_Complex Dimerization Deuterated_Stilbene Deuterated trans-Stilbene Pinacol_Complex->Deuterated_Stilbene Deoxygenation

Caption: McMurry coupling for symmetrical deuterated trans-stilbene.

Experimental Protocol

A typical McMurry coupling procedure involves the following steps[8]:

  • Preparation of the Low-Valent Titanium Reagent: Under an inert atmosphere, titanium trichloride or titanium tetrachloride is suspended in an anhydrous solvent like THF. A reducing agent, such as a zinc-copper couple or lithium aluminum hydride, is added, and the mixture is refluxed for several hours to generate the black slurry of the active low-valent titanium species.

  • Coupling Reaction: A solution of deuterated benzaldehyde in anhydrous THF is added to the titanium slurry, and the mixture is refluxed for several hours.

  • Workup and Purification: The reaction is cooled and quenched by the slow addition of aqueous potassium carbonate. The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. To synthesize deuterated trans-stilbene, deuterated styrene can be coupled with a deuterated aryl halide. This method offers good control over the stereochemistry, typically favoring the trans-isomer.[9][10]

Reaction Pathway

Heck_Reaction cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0) Oxidative_Addition Oxidative Addition Intermediate Pd0->Oxidative_Addition + Deuterated Aryl Halide Carbopalladation Carbopalladation Intermediate Oxidative_Addition->Carbopalladation + Deuterated Styrene Beta_Hydride_Elimination β-Hydride Elimination Intermediate Carbopalladation->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 + Base Deuterated_Stilbene Deuterated trans-Stilbene Beta_Hydride_Elimination->Deuterated_Stilbene Deuterated_Aryl_Halide Deuterated Aryl Halide Deuterated_Styrene Deuterated Styrene Base Base

Caption: Heck reaction for deuterated trans-stilbene synthesis.

Experimental Protocol

A general procedure for the Heck reaction is as follows[11]:

  • Reaction Setup: A flask is charged with a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), a base (e.g., K2CO3 or Et3N), the deuterated aryl halide, and the deuterated styrene in a suitable solvent such as DMF or acetonitrile.

  • Reaction: The mixture is heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: The reaction mixture is cooled, filtered to remove the palladium catalyst and salts, and the solvent is removed. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis using a Grubbs' catalyst, can be employed to synthesize symmetrical trans-stilbene from deuterated styrene. This reaction is often highly selective for the trans-isomer.[12]

Reaction Pathway

Olefin_Metathesis cluster_reactants Reactants & Products cluster_cycle Catalytic Cycle Deuterated_Styrene Deuterated Styrene (2 equiv.) Grubbs_Catalyst Grubbs' Catalyst Catalyst_Intermediate1 [Ru]=C-Aryl-d(n) Grubbs_Catalyst->Catalyst_Intermediate1 + Deuterated Styrene Deuterated_Stilbene Deuterated trans-Stilbene Ethene Ethene (byproduct) Metallocyclobutane Metallocyclobutane Intermediate Catalyst_Intermediate1->Metallocyclobutane + Deuterated Styrene Metallocyclobutane->Deuterated_Stilbene Catalyst_Intermediate2 [Ru]=CH2 Metallocyclobutane->Catalyst_Intermediate2 Catalyst_Intermediate2->Grubbs_Catalyst + Deuterated Styrene, - Ethene

Caption: Olefin metathesis for symmetrical deuterated trans-stilbene.

Experimental Protocol

A typical procedure for olefin metathesis is as follows[12]:

  • Reaction Setup: Deuterated styrene is dissolved in an anhydrous, degassed solvent such as dichloromethane or toluene under an inert atmosphere. A Grubbs' catalyst (e.g., Grubbs' second generation) is added.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by the evolution of ethene gas and by TLC or GC analysis.

  • Workup and Purification: Once the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to separate the product from the catalyst residues and any remaining starting material.

Perkin Reaction (Multi-step)

The Perkin reaction can be used to synthesize α-phenylcinnamic acids, which can then be decarboxylated to form stilbene.[13][14][15] For a deuterated analog, deuterated benzaldehyde and deuterated phenylacetic acid would be used. This is a less direct, multi-step route.

Reaction Pathway

Perkin_Reaction_Stilbene cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Deuterated_Benzaldehyde Deuterated Benzaldehyde Cinnamic_Acid Deuterated α-Phenylcinnamic Acid Deuterated_Benzaldehyde->Cinnamic_Acid + Deuterated Phenylacetic Anhydride, Base Deuterated_Phenylacetic_Anhydride Deuterated Phenylacetic Anhydride Base Base (e.g., Sodium Acetate) Deuterated_Stilbene Deuterated trans-Stilbene Cinnamic_Acid->Deuterated_Stilbene Decarboxylation (Heat)

Caption: Perkin reaction followed by decarboxylation.

Experimental Protocol
  • Perkin Condensation: Deuterated benzaldehyde, deuterated acetic anhydride, and anhydrous sodium acetate are heated together at a high temperature (e.g., 180 °C) for several hours.[15]

  • Hydrolysis and Isolation: The reaction mixture is cooled and poured into water. The resulting precipitate, deuterated α-phenylcinnamic acid, is collected by filtration.

  • Decarboxylation: The dried deuterated α-phenylcinnamic acid is heated, often in the presence of a catalyst like copper powder, to induce decarboxylation and form deuterated stilbene.[14]

  • Purification: The resulting stilbene is purified by distillation, chromatography, or recrystallization.

Synthesis of Deuterated Starting Materials

The successful synthesis of deuterated trans-stilbene often relies on the availability of deuterated precursors.

  • Deuterated Benzaldehyde: Benzaldehyde can be deuterated at the formyl position by H/D exchange using D2O in the presence of a catalyst like N-heterocyclic carbenes (NHCs).[16][17][18] Aromatic ring deuteration can be achieved under more forcing conditions using deuterated acids or metal catalysts.

  • Deuterated Benzyltriphenylphosphonium Halides: These can be prepared from the corresponding deuterated benzyl halides.[19][20] Deuterated benzyl alcohols can be converted to the halides using reagents like thionyl chloride or phosphorus tribromide.[19]

Quantitative Data Summary

The following tables summarize the reported yields and deuterium incorporation for various synthetic methods.

Table 1: Comparison of Yields for Deuterated trans-Stilbene Synthesis

Synthesis MethodStarting MaterialsTypical Yield (%)Reference(s)
Wittig ReactionDeuterated Benzaldehyde, Deuterated Benzyltriphenylphosphonium Chloride21-99[1]
Horner-Wadsworth-EmmonsDeuterated Benzaldehyde, Deuterated Diethyl BenzylphosphonateGenerally high, often >80[7]
McMurry CouplingDeuterated Benzaldehyde50-80[8]
Heck ReactionDeuterated Aryl Halide, Deuterated Styrene56-94[9]
Olefin MetathesisDeuterated Styrene>98 (trans-selectivity)[12]

Table 2: Deuterium Incorporation Levels

Deuterated MoietyMethod of DeuterationDeuterium Incorporation (%)Reference(s)
Benzaldehyde-d1 (formyl)NHC-catalyzed H/D exchange with D2O>95[17]
Benzyl-d2-triphenylphosphoniumFrom Benzyl-d2-halide>95[20]
trans-Stilbene-d12Olefin metathesis of Styrene-d8High (not quantified)-

Conclusion

The synthesis of deuterated trans-stilbene can be achieved through several reliable methods. The Wittig and Horner-Wadsworth-Emmons reactions offer versatility in introducing deuterium at specific positions on either the aromatic rings or the vinylic carbons, with the HWE reaction generally providing superior trans-selectivity and easier purification. The McMurry coupling is an excellent choice for producing symmetrically deuterated stilbenes from a single deuterated aldehyde. The Heck reaction and olefin metathesis are powerful, modern methods that provide high trans-selectivity. The choice of the optimal synthetic route will be dictated by the desired deuteration pattern, the availability and cost of deuterated starting materials, and the required scale of the synthesis. For high trans-selectivity and atom economy in symmetrical syntheses, olefin metathesis is often the preferred method. For unsymmetrical deuteration patterns, the Wittig and HWE reactions provide greater flexibility.

References

Methodological & Application

Application Notes and Protocols for the Use of TRANS-STILBENE-D10 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and environmental sciences. The accuracy and reliability of GC-MS data are paramount. The use of internal standards is a critical practice to ensure data integrity by correcting for variations in sample preparation, injection volume, and instrument response. Isotopically labeled internal standards, such as TRANS-STILBENE-D10, are considered the gold standard for quantitative GC-MS analysis. Due to their chemical and physical similarity to the analyte of interest, they co-elute and experience similar ionization and fragmentation, providing a robust method for accurate quantification.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS for the quantitative analysis of a target analyte, exemplified here by trans-stilbene. These protocols are applicable to the analysis of other stilbenoid compounds and analogous molecules with appropriate validation.

Principle of Internal Standard Method

The internal standard method involves adding a known concentration of a substance (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration to create a calibration curve. This ratiometric approach compensates for variations that can occur during sample handling and analysis. Deuterated standards like this compound are ideal because they are chemically identical to the analyte but have a different mass, allowing for their distinct detection by the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Analyte Analyte IS_Addition Addition of This compound (Internal Standard) Analyte->IS_Addition Known Amount Extraction Extraction IS_Addition->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: trans-stilbene (or other stilbenoid of interest)

  • Internal Standard: this compound

  • Solvents: Hexane, Dichloromethane, Methanol (GC-MS grade)

  • Derivatizing Agent (if necessary): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gases: Helium (carrier gas, 99.999% purity)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of trans-stilbene and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. Store at 4°C in amber vials.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the trans-stilbene intermediate solution into vials.

    • Add a constant amount of this compound intermediate solution to each calibration standard to achieve a final concentration of, for example, 100 ng/mL.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the final injection solvent (e.g., hexane or after derivatization).

Sample Preparation

The sample preparation method will be matrix-dependent. A generic protocol for a liquid sample is provided below.

  • Spiking: To 1 mL of the sample, add a precise volume of the this compound intermediate solution to achieve a concentration within the linear range of the assay (e.g., 100 ng/mL).

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.

    • LLE Example: Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube. Repeat the extraction.

    • SPE Example: Condition a C18 SPE cartridge, load the sample, wash with a polar solvent, and elute the analytes with a non-polar solvent like hexane.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the injection solvent.

  • Derivatization (if required for improved volatility and chromatographic performance):

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

G Start Sample Spike Spike with This compound Start->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute No Derivatization Derivatize Derivatization (Optional) Evaporate->Derivatize Analyze GC-MS Analysis Reconstitute->Analyze Derivatize->Analyze

Caption: Sample preparation workflow.

GC-MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless (1 minute)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
trans-stilbenem/z 180 (quantifier), 179, 165 (qualifiers)
This compoundm/z 190 (quantifier), 188, 172 (qualifiers)

Method Validation and Data Presentation

A validated method ensures reliable and reproducible results. Key validation parameters are summarized below.[1][3][4]

Linearity

Linearity should be assessed over a range of concentrations. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 1: Example Calibration Curve Data for trans-stilbene

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,234150,1230.101
2538,109151,5670.251
5076,890152,3450.505
100153,456151,9871.010
250380,112150,8762.519
500755,678149,9875.038
Linearity (R²) \multicolumn{3}{c}{> 0.998 }
Equation \multicolumn{3}{c}{y = 0.0101x - 0.0012 }
Precision and Accuracy

Precision (as %RSD) and accuracy (as % recovery) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Table 2: Precision and Accuracy Data

QC LevelConc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low30< 10%< 15%95 - 105%
Medium200< 8%< 12%97 - 103%
High400< 5%< 10%98 - 102%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of low-concentration standards.

Table 3: Sensitivity Parameters

ParameterDefinitionTypical Value (ng/mL)
LOD S/N ≥ 35
LOQ S/N ≥ 1010

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of trans-stilbene and related compounds by GC-MS. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and validate their own quantitative assays. The inherent chemical and physical similarities between this compound and the target analyte ensure accurate correction for analytical variability, leading to high-quality, defensible data essential in research and drug development.

References

Application Note: Quantification of Stilbenes Using TRANS-STILBENE-D10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stilbenes are a class of naturally occurring phenolic compounds found in various plants, with resveratrol in grapes and wine being a well-known example.[1] These compounds have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological properties, including antioxidant and anticarcinogenic activities.[2][3] Accurate and precise quantification of stilbenes in complex biological matrices such as plasma, urine, and tissue, as well as in natural products like wine, is crucial for pharmacokinetic studies, dosage determination, and quality control.[4][5]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] A deuterated internal standard, such as trans-stilbene-d10, is chemically almost identical to the analytes of interest, causing it to co-elute and experience similar ionization effects in the mass spectrometer.[6] This allows it to effectively compensate for variations during sample preparation, injection volume inconsistencies, and matrix-induced ion suppression or enhancement, leading to highly accurate and reproducible results.[7]

This document provides a detailed protocol for the quantification of various stilbenes in biological matrices using a robust LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Protocol for Sample Preparation (Plasma)

This protocol outlines a protein precipitation method, a common and effective technique for cleaning up plasma samples before LC-MS/MS analysis.[8][9]

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Vortex: Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex Mix: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) and vortex for 30 seconds.[10]

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the final clear solution to LC vials for injection into the LC-MS/MS system.

Protocol for LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of stilbenes. Method optimization is recommended for specific analytes and matrices.

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0.0 min: 30% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 30% B

    • 8.0 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: See Table 1 for example MRM transitions.

Data Presentation

Quantitative data should be systematically organized to facilitate comparison and interpretation.

Table 1: Example LC-MS/MS Parameters for Stilbene Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
trans-Resveratrol227.1185.1100-25
trans-Pterostilbene255.1240.1100-20
Piceatannol243.1201.1100-22
This compound (IS) 190.1 89.1 100 -35

Table 2: Method Validation Summary

The analytical method should be validated according to regulatory guidelines.[4] The following table summarizes typical performance characteristics.

Parametertrans-Resveratroltrans-PterostilbeneAcceptance Criteria
Linearity Range (ng/mL) 1 - 10001 - 1000R² ≥ 0.99
Correlation Coefficient (R²) 0.9980.997-
Limit of Quantification (LOQ) (ng/mL) 1.01.0Signal-to-Noise > 10
Intra-day Precision (%RSD) < 6.5%< 7.2%< 15%
Inter-day Precision (%RSD) < 8.1%< 9.5%< 15%
Accuracy (Recovery %) 94.5% - 103.2%92.8% - 104.1%85% - 115%

Visualizations

Diagrams created using Graphviz to illustrate workflows and key concepts.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Vortex1 Vortex Precip->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Final_Sample Transfer to LC Vial Centrifuge2->Final_Sample LC_Inject Inject into LC-MS/MS Final_Sample->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify

Caption: Experimental workflow for stilbene quantification.

G cluster_0 Quantification Principle Analyte Analyte (Variable Amount) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) (Fixed Amount Added) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional

Caption: Principle of internal standard quantification.

G cluster_pathway Stilbene Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Coumaroyl p-Coumaroyl-CoA STS Stilbene Synthase (STS) Coumaroyl->STS Malonyl 3x Malonyl-CoA Malonyl->STS PAL->Cin C4H->Coumaroyl CL4->Coumaroyl Res Resveratrol (Stilbene Backbone) STS->Res

References

Application Notes and Protocols: TRANS-STILBENE-D10 for Neutron Scintillation Detectors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TRANS-STILBENE-D10 (deuterated stilbene, stilbene-d12) is a deuterated analog of the organic scintillator trans-stilbene. It has emerged as a high-performance material for fast neutron detection, particularly in applications requiring the simultaneous measurement of neutrons and gamma rays.[1] Organic scintillators are sensitive to both types of radiation; however, the ability to distinguish between them is crucial for accurate neutron measurements in mixed radiation fields.[2][3] Stilbene-d12 offers exceptional pulse shape discrimination (PSD) capabilities, often superior to its hydrogenated counterpart and other organic scintillators.[4] This property, combined with its solid, non-hygroscopic, and non-hazardous nature, makes it an ideal candidate for applications in nuclear safeguards, nonproliferation, homeland security, and advanced physics research.[5][6] The use of deuterated stilbene is particularly advantageous for fast neutron spectroscopy, as it can provide information on the incident neutron energy spectrum without the need for complex time-of-flight measurements.[4][6]

Principle of Operation: Neutron and Gamma-Ray Interactions

The ability of this compound to discriminate between neutrons and gamma rays is rooted in the different interaction mechanisms of these particles with the scintillator material.

  • Neutron Interaction: Fast neutrons interact primarily through elastic scattering with the deuterium nuclei in the crystal, producing energetic recoil deuterons.

  • Gamma-Ray Interaction: Gamma rays interact predominantly with the atomic electrons via Compton scattering, producing recoil electrons.[1]

The high ionization density of the recoil deuterons preferentially populates triplet states in the stilbene molecules. The delayed fluorescence from the slow decay of these triplet states results in a scintillation pulse with a prominent "tail" component. In contrast, the recoil electrons produce a faster pulse with very little delayed component.[7] This difference in pulse shape is the basis for neutron-gamma discrimination.

G cluster_incident Incident Radiation cluster_detector This compound Crystal cluster_recoil Recoil Particles cluster_scintillation Scintillation Pulse Generation Neutron Fast Neutron Interaction_N Elastic Scatter on Deuterium Nucleus Neutron->Interaction_N Gamma Gamma Ray Interaction_G Compton Scatter on Atomic Electron Gamma->Interaction_G Deuteron Recoil Deuteron (High dE/dx) Interaction_N->Deuteron Electron Recoil Electron (Low dE/dx) Interaction_G->Electron Pulse_N Slow + Fast Components (Prominent Tail) Deuteron->Pulse_N Pulse_G Mainly Fast Component (Short Tail) Electron->Pulse_G

Caption: Particle interaction pathways in a this compound crystal.

Data Presentation

Table 1: Physical and Scintillation Properties of Trans-Stilbene
PropertyThis compound (d12)Trans-Stilbene (h12, regular)
Chemical Formula C₁₄D₁₂C₁₄H₁₂
Melting Point 123.8 – 125.9 °C[4]124.0 – 126.1 °C[4]
Density ~1.24 g/cm³[8]1.15 g/cm³[5]
Maximum Emission ~380 nm380 nm[5]
Light Output (LO) Approximately equal to regular stilbene[4]Standard reference
Prompt Decay Time Not specified, similar to h124.3 ns[5]
Rise Time Not specified, similar to h120.1 ns[5]
Table 2: Pulse Shape Discrimination (PSD) Performance

The Figure of Merit (FOM) is a common metric for quantifying the quality of separation between neutron and gamma-ray events. A higher FOM value indicates better discrimination.

ScintillatorEnergy Range (keVee*)FOMSource
This compound 710 - 822Higher than h12[9]239PuBe[9]
Trans-Stilbene (h12) 460 - 500Lower than d12[4]252Cf[4]
Trans-Stilbene (h12) 300 - 700~1.7[2]252Cf[2]

*keVee: keV electron equivalent.

Experimental Protocols

Protocol 1: Detector Assembly and Setup
  • Crystal Handling: Handle the stilbene crystal with clean, powder-free gloves to avoid contaminating the optical surfaces. Although not hygroscopic, it is good practice to keep the crystal in a dry environment.

  • Optical Coupling: Couple the this compound crystal to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM) array. Apply a thin, uniform layer of optical grease to the center of the photosensor window. Press the crystal firmly onto the window and gently rotate to ensure an even distribution of the grease and eliminate air bubbles.

  • Light Tightness: Wrap the crystal-photosensor assembly with several layers of PTFE tape to improve light collection via reflection. Subsequently, wrap the entire assembly with black electrical tape to ensure it is completely light-tight.

  • High Voltage: Connect the PMT to a high-voltage power supply. The optimal voltage should be determined experimentally to maximize the signal-to-noise ratio.

  • Signal Output: Connect the anode output of the PMT to a fast digitizer or oscilloscope for signal processing.

Protocol 2: Data Acquisition and Pulse Shape Discrimination (PSD)

This protocol outlines the charge integration method, a common and effective digital PSD technique.

  • Radiation Source: Place a neutron source (e.g., 252Cf, AmBe) at a fixed distance from the detector to acquire data.

  • Data Acquisition: Use a high-speed digitizer (e.g., 500 MS/s, 14-bit) to record the voltage traces (waveforms) from the detector for each radiation interaction event.[10]

  • Waveform Processing (Post-Acquisition or Real-Time):

    • For each digitized pulse, establish a baseline by averaging the initial samples before the pulse rising edge.

    • Subtract the baseline from the entire waveform.

    • Identify the start and end of the pulse.

  • Charge Integration:

    • Calculate the Total Integral (Qtotal) by summing the sample values over the entire duration of the pulse. An integration window of ~370-600 ns is typical.[9][11]

    • Calculate the Tail Integral (Qtail) by summing the sample values over the delayed portion of the pulse. The tail integration typically starts after a short delay from the pulse maximum (e.g., 14-35 ns).[2][9]

  • PSD Parameter Calculation: The PSD parameter is the ratio of the tail integral to the total integral:

    • PSD Value = Qtail / Qtotal

  • Discrimination:

    • Create a 2D histogram of the PSD Value versus the Light Output (proportional to Qtotal).

    • Two distinct bands will appear: the lower band corresponds to gamma-ray events, and the upper band corresponds to neutron events.[4]

    • Apply a graphical or mathematical cut to separate the two bands and classify each event as either a neutron or a gamma ray.

G cluster_setup Detector & DAQ cluster_processing Digital Signal Processing cluster_analysis Analysis & Classification Detector Stilbene-D10 + PMT Digitizer High-Speed Digitizer Detector->Digitizer Analog Signal Waveform Digitized Waveform Digitizer->Waveform Digital Data Integrate Calculate Integrals (Total & Tail) Waveform->Integrate Ratio Calculate PSD Ratio (Tail / Total) Integrate->Ratio Histogram 2D Histogram (PSD vs. Light Output) Ratio->Histogram Discrimination Event Classification Histogram->Discrimination Neutron Neutron Discrimination->Neutron Gamma Gamma Discrimination->Gamma

Caption: Workflow for data acquisition and pulse shape discrimination.

References

Application Note: Protocol for Preparing TRANS-STILBENE-D10 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TRANS-STILBENE-D10 is a deuterated analog of trans-stilbene, commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of stilbenoids. Accurate preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for research and development applications.

Safety and Handling Precautions

This compound should be handled with care in a well-ventilated laboratory or under a fume hood. It is harmful if swallowed and can cause serious eye irritation.[1] Users must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3] Avoid creating and inhaling dust.[3][4] In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Physicochemical and Storage Data

Proper solvent selection and storage are crucial for maintaining the integrity of the stock solution. The following tables summarize the key properties of this compound and its non-deuterated analog, as well as recommended storage conditions.

Table 1: Physicochemical Properties

PropertyValue (this compound)Value (trans-Stilbene)Citations
CAS Number 20748-24-7103-30-0[5][6]
Molecular Formula C₁₄H₂D₁₀C₁₄H₁₂[1][5]
Molecular Weight ~190.16 g/mol ~180.25 g/mol [1][5][6]
Appearance White to off-white crystalline powder/solidWhite to off-white crystalline powder/solid[3][4][7]
Melting Point Not specified; expected to be similar to unlabeled122-125 °C[3][8]
Boiling Point Not specified; expected to be similar to unlabeled305-307 °C[8][9]
Solubility Soluble in DMSO, alcohol, ether, benzeneSoluble in DMSO, alcohol, ether, benzene; Insoluble in water[4][7][10]

Table 2: Storage and Stability

FormStorage TemperatureConditionsShelf LifeCitations
Solid Powder Room Temperature (2-30°C)Store in a cool, dry, well-ventilated area. Keep container tightly closed and protected from light and moisture.Fair shelf life; stable under recommended conditions.[2][3][8]
Stock Solution (in DMSO) -20°C / -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.~1 month at -20°C; ~6 months at -80°C.[7][11]

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound stock solution.

G cluster_workflow Stock Solution Preparation Workflow start Start: Assemble Materials & PPE weigh 1. Accurately weigh This compound powder start->weigh add_solvent 2. Add appropriate volume of high-purity DMSO weigh->add_solvent dissolve 3. Vortex or sonicate until fully dissolved add_solvent->dissolve aliquot 4. Dispense into single-use low-retention vials dissolve->aliquot store 5. Store aliquots at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

5.1. Materials and Equipment

  • This compound (MW: ~190.16 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Amber or opaque glass vial

  • Low-retention microcentrifuge tubes for aliquots

  • Vortex mixer

  • Sonicator bath (optional)

5.2. Calculation To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

  • Mass (mg) = Desired Volume (mL) × Desired Concentration (mmol/L) × Molecular Weight ( g/mol )

  • Example for 1 mL of a 10 mM solution:

    • Mass (mg) = 1 mL × 10 mmol/L × 190.16 g/mol = 1.9016 mg

5.3. Step-by-Step Procedure

  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully weigh approximately 1.9 mg of this compound powder directly into the tared vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 190.16 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the powder.

  • Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[11] The final solution should be clear and free of particulates.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in labeled, low-retention microcentrifuge tubes.[7][11]

  • Storage: Store the aliquots in a sealed container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] Always bring an aliquot to room temperature before opening and use.

This detailed protocol provides a reliable method for preparing this compound stock solutions, ensuring accuracy and stability for downstream applications in research and drug development.

References

Application Note: Deuterated Stilbene (stilbene-d12) for Fast Neutron Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterated stilbene (stilbene-d12) is a solid-state, non-hygroscopic organic scintillator that has emerged as a superior material for fast neutron detection and spectroscopy.[1][2] Unlike traditional protonated (1H) organic scintillators, stilbene-d12 offers significantly improved neutron-gamma discrimination.[1][3] A key advantage of deuterated scintillators is their ability to provide incident neutron energy spectra in many applications without the need for complex time-of-flight (TOF) measurements.[2][4][5] This makes stilbene-d12 highly suitable for a range of applications, including nuclear reaction studies, radiation protection, nuclear non-proliferation, and homeland security.[6][7]

Principle of Operation

Fast neutron detection in stilbene-d12 is primarily based on neutron elastic scattering on deuterium nuclei. This interaction is non-isotropic, with a higher probability for back-scattering.[4] Consequently, the light output response to monoenergetic neutrons exhibits a distinct peak-like structure corresponding to the maximum energy that can be deposited by a recoiling deuteron, which is 8/9 of the incident neutron energy.[4] This feature is instrumental for direct neutron spectroscopy.

Gamma rays, which are often a significant background in neutron fields, interact in the scintillator via Compton scattering, producing recoil electrons. The scintillation light produced by these different particles has a different temporal profile. Neutrons generate a larger fraction of delayed light compared to gamma rays. This difference in pulse shape is the basis for Pulse Shape Discrimination (PSD), a technique used to distinguish neutron events from gamma-ray events.[4][8]

Experimental Setup and Protocols

A typical experimental setup for fast neutron spectroscopy using deuterated stilbene involves the scintillator crystal, a light detector, and a data acquisition system capable of digital signal processing.

Core Components:

  • Deuterated Stilbene (stilbene-d12) Crystal: High-purity, single crystals are essential for optimal performance. Crystals grown using a solution-based method are commercially available.[1][2]

  • Photodetector: A photomultiplier tube (PMT) or silicon photomultiplier (SiPM) is coupled to the crystal to detect the scintillation light. The choice depends on factors like timing resolution, power requirements, and magnetic field immunity.[7]

  • Voltage Divider (for PMT): Provides the necessary high voltage to the PMT dynodes.

  • Data Acquisition (DAQ) System: A high-speed digitizer is crucial for capturing the fast scintillation pulses with high fidelity.[4] Modern digitizers can perform on-board digital pulse processing, including PSD.[9]

Caption: High-level workflow for fast neutron spectroscopy using a stilbene-d12 detector.

Protocol 1: Detector Assembly and Signal Acquisition
  • Crystal Preparation: Handle the stilbene-d12 crystal with gloves to avoid contaminating the optical surfaces. Ensure the crystal faces are clean and polished.

  • Optical Coupling: Apply a thin, uniform layer of optical grease or a silicone pad to the face of the crystal that will be coupled to the photodetector. Press the photodetector window firmly against the crystal to ensure good optical contact and remove any air bubbles.

  • Light Proofing: Wrap the entire assembly (crystal and photodetector) with several layers of light-tight material, such as Teflon tape followed by black electrical tape, to prevent ambient light from reaching the photodetector.

  • Connections: Connect the photodetector output to the input of the high-speed digitizer. If using a PMT, connect it to the appropriate high-voltage power supply via the voltage divider.

  • Power On: Turn on the high-voltage supply (if applicable) and the DAQ system. Allow the system to warm up and stabilize for at least 30 minutes.

  • Signal Acquisition: Configure the digitizer to trigger on incoming pulses. Adjust the trigger threshold to a level just above the electronic noise floor to ensure detection of low-energy events without excessive noise triggers. Record the full waveform of each pulse for offline analysis or use the digitizer's on-board processing capabilities.

Protocol 2: Pulse Shape Discrimination (PSD)

The charge integration method is a robust technique for n-γ discrimination.[4] It involves integrating two parts of the digital pulse: the total pulse and the "tail" of the pulse, which contains the slow scintillation component.

  • Define Integration Gates:

    • Total Integral: Set an integration window that captures the entire pulse, from just before the pulse onset to a point where the pulse has fully returned to the baseline. A typical width might be several hundred nanoseconds (e.g., 600 ns).[10]

    • Tail Integral: Set a second integration window that starts after the pulse peak and extends to the end of the total integration gate. The start of the tail gate is a critical parameter that must be optimized; a typical value might be 20-30 ns after the pulse trigger.[10]

  • Calculate PSD Parameter: For each pulse, calculate the PSD parameter, which is the ratio of the tail integral to the total integral (Tail/Total).

  • Generate PSD Plot: Create a 2D histogram of the PSD parameter versus the pulse height (or total integral, which is proportional to energy). Neutron and gamma-ray events will form distinct bands on this plot.

  • Event Separation: Define a discrimination line on the 2D plot to separate the neutron and gamma-ray bands. Events on one side of the line are classified as neutrons, and events on the other side are classified as gammas.

psd_logic Pulse Shape Discrimination (PSD) Logic Input Digitized Pulse Waveform CalcTotal Calculate Total Integral Input->CalcTotal CalcTail Calculate Tail Integral Input->CalcTail Ratio Compute Ratio: Tail / Total CalcTotal->Ratio CalcTail->Ratio Decision Compare to Threshold Ratio->Decision Neutron Classify as Neutron Decision->Neutron > Threshold Gamma Classify as Gamma-ray Decision->Gamma < Threshold

Caption: Logical flow of the charge integration method for Pulse Shape Discrimination.

Protocol 3: Neutron Spectrum Unfolding

Spectrum unfolding is the process of converting the measured light-output spectrum (from neutron events only) into the incident neutron energy spectrum.[10][11] This requires a detector response matrix.

  • Acquire Neutron Light Output Spectrum: Using the PSD protocol, isolate the neutron events and generate a histogram of their pulse integrals. This is the raw light output spectrum.

  • Energy Calibration: Calibrate the light output in terms of electron-equivalent energy (keVee) using gamma-ray sources with known energies (e.g., ¹³⁷Cs, ⁶⁰Co).

  • Determine Detector Response Matrix: The response matrix, R(E', E), gives the probability that an incident neutron of energy E will produce a light output corresponding to energy E'. This matrix is typically generated using Monte Carlo simulations (e.g., MCNPX-PoliMi, Geant4) that have been validated with experimental measurements of the detector's light output response.[11]

  • Apply Unfolding Algorithm: Use a suitable unfolding algorithm to deconvolve the detector response from the measured light output spectrum. Iterative Bayesian methods are commonly employed for this purpose as they provide stable solutions.[10][11][12]

  • Output Neutron Energy Spectrum: The output of the unfolding process is the incident neutron energy spectrum, φ(E).

Data Presentation

Quantitative data is essential for characterizing and comparing detector performance.

Table 1: Comparison of Scintillator Properties

PropertyDeuterated Stilbene (stilbene-d12)Standard Stilbene (1H-stilbene)
Primary Neutron Interaction Elastic scattering on Deuterium (²H)Elastic scattering on Protons (¹H)
Neutron/Gamma PSD Excellent; noticeably better than 1H-stilbene[1][3]Very Good
Hygroscopic No[4][7]No[7]
Physical State Solid Crystalline[7]Solid Crystalline[7]
Spectroscopy Capability Direct spectroscopy possible via unfolding[5]Requires TOF or complex unfolding
Light Output Anisotropy Appears to have less asymmetry[1][3]Anisotropic response

Table 2: Typical Detector Performance and PSD Parameters

ParameterValueSource / Conditions
Intrinsic Efficiency 55% ± 1%For 14.1 MeV neutrons[11]
PSD Tail/Total Ratio (Gamma Peak) ~0.17²³⁹PuBe source[6]
PSD Tail/Total Ratio (Neutron Peak) ~0.31²³⁹PuBe source[6]
Optimized PSD Tail Start Time 22 ns (after pulse max)Example for 1H-stilbene
Optimized Total Integration Gate 600 nsExample for trans-stilbene[10]

References

Application of TRANS-STILBENE-D10 in Isotope Dilution Mass Spectrometry for Accurate Quantification of Trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TRANS-STILBENE-D10 as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of trans-stilbene in various biological and environmental matrices.

Introduction

Trans-stilbene and its derivatives are of significant interest in pharmaceutical and environmental research due to their diverse biological activities. Accurate quantification of these compounds is crucial for pharmacokinetic studies, metabolic profiling, and environmental monitoring. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but mass-shifted, is fundamental to this technique. This internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, allowing for reliable correction of analytical variability.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (trans-stilbene). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as any loss during sample processing or fluctuations in instrument performance will affect both compounds equally.

Application: Quantification of Trans-Stilbene in Human Plasma

This section details a protocol for the quantification of trans-stilbene in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample add_is Add This compound sample->add_is vortex1 Vortex add_is->vortex1 add_precip Add Acetonitrile (Protein Precipitation) vortex1->add_precip vortex2 Vortex add_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integrate Peak Integration ms_detection->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for the quantification of trans-stilbene in plasma.

Detailed Experimental Protocol

1. Materials and Reagents

  • Trans-stilbene analytical standard

  • This compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trans-stilbene and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the trans-stilbene primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound working solution to each tube (final concentration of 10 ng/mL) and vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions below) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution0-1 min: 30% B; 1-5 min: 30-95% B; 5-7 min: 95% B; 7.1-9 min: 30% B (re-equilibration)
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

5. MRM Transitions

The optimal MRM transitions (precursor ion > product ion) and collision energies should be determined by infusing standard solutions of trans-stilbene and this compound into the mass spectrometer. Based on the structure of trans-stilbene (molecular weight 180.25) and its deuterated analog, the following transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trans-stilbene181.1 [M+H]⁺165.1To be optimized
152.1To be optimized
This compound 191.2 [M+H]⁺ 173.2 To be optimized
160.2 To be optimized

Note: The product ions are proposed based on the expected fragmentation pattern (loss of methyl and ethyl groups from the phenyl rings). The exact m/z values and optimal collision energies must be experimentally determined.

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of trans-stilbene to this compound against the concentration of the trans-stilbene standards. The concentration of trans-stilbene in the unknown samples is then calculated from their measured peak area ratios using the linear regression equation of the calibration curve.

Method Validation Parameters (Illustrative Data)

The following table summarizes typical performance characteristics of an isotope dilution LC-MS/MS method for the quantification of a small molecule in a biological matrix.

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 15%
Matrix EffectMinimal and compensated by internal standard

Signaling Pathway Visualization

While trans-stilbene itself is not a direct component of a specific signaling pathway, its well-studied derivative, resveratrol, is known to modulate several pathways. The following diagram illustrates a simplified representation of some key pathways influenced by resveratrol, which may be relevant for studies involving trans-stilbene.

signaling_pathway cluster_pro_survival Pro-Survival / Anti-inflammatory cluster_pro_apoptotic Pro-Apoptotic Resveratrol Resveratrol (Stilbene Derivative) SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK NFkB NF-κB (Inhibition) Resveratrol->NFkB p53 p53 (Activation) Resveratrol->p53 Antioxidant Antioxidant Response SIRT1->Antioxidant Upregulation AMPK->Antioxidant Upregulation Apoptosis Apoptosis p53->Apoptosis

Caption: Key signaling pathways modulated by resveratrol.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the accurate quantification of trans-stilbene. The detailed protocol provided herein can be adapted for various biological and environmental matrices, enabling reliable data for a wide range of research and development applications. It is essential to perform a full method validation to ensure the performance characteristics are suitable for the intended application.

Application Note: Synthesis and Purification of trans-Stilbene-d10

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis and purification of trans-stilbene-d10, a deuterated analog of trans-stilbene, for use in research and development. The synthesis is achieved via a McMurry coupling reaction of benzaldehyde-d5. Subsequent purification of the crude product is described using two common laboratory techniques: recrystallization and column chromatography. This document is intended for researchers, scientists, and drug development professionals requiring high-purity deuterated compounds for various applications, including mechanistic studies, as internal standards, or in neutron scattering experiments.

Introduction

Stilbene and its derivatives are important compounds in medicinal chemistry and materials science.[1] The deuterated isotopologue, this compound, is of particular interest for studies involving kinetic isotope effects, mass spectrometry-based assays, and as a standard in analytical methods. The synthesis of symmetrical stilbenes can be efficiently achieved through the reductive coupling of aldehydes using low-valent titanium reagents, a method known as the McMurry reaction.[2] This reaction is advantageous for producing symmetrical alkenes from the corresponding aldehydes or ketones.[3][4] Purification of the resulting stilbene is crucial to remove any cis-isomer and other reaction byproducts.[5] Standard techniques such as recrystallization from ethanol or methanol and silica gel column chromatography are effective for obtaining high-purity trans-stilbene.[5][6][7]

Synthesis of this compound via McMurry Coupling

The McMurry reaction provides a reliable method for the synthesis of symmetrical alkenes through the reductive coupling of two carbonyl groups.[3] In this protocol, benzaldehyde-d5 is coupled to form this compound using a low-valent titanium species generated in situ from TiCl4 and a reducing agent like zinc powder.[4]

Experimental Protocol: McMurry Reaction

Materials:

  • Benzaldehyde-d5

  • Titanium(IV) chloride (TiCl4)

  • Zinc (Zn) powder

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Aqueous Potassium Carbonate (K2CO3) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add Zinc powder (4.0 eq) and anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add TiCl4 (2.0 eq) dropwise to the stirred suspension of zinc powder in THF. The mixture will turn from yellow to black.

    • After the addition is complete, heat the mixture to reflux for 2 hours. The color should remain black, indicating the formation of the low-valent titanium species.[4]

  • Coupling Reaction:

    • Cool the reaction mixture to room temperature.

    • Dissolve benzaldehyde-d5 (1.0 eq) in anhydrous THF.

    • Add the benzaldehyde-d5 solution dropwise to the low-valent titanium suspension.

    • Heat the reaction mixture to reflux for 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench by slowly adding 10% aqueous K2CO3 solution.

    • Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts.

    • Wash the filter cake with dichloromethane.

    • Transfer the combined filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which is a mixture of cis- and this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reagent_prep Low-Valent Titanium Reagent Preparation cluster_coupling McMurry Coupling Zn_powder Zn Powder in THF LVT Low-Valent Ti Suspension Zn_powder->LVT Reflux for 2h TiCl4 TiCl4 TiCl4->Zn_powder Add dropwise at 0°C Reaction_Mixture Reaction Mixture LVT->Reaction_Mixture Benzaldehyde_d5 Benzaldehyde-d5 in THF Benzaldehyde_d5->Reaction_Mixture Crude_Product_Mix Crude Product (cis/trans isomers) Reaction_Mixture->Crude_Product_Mix Reflux for 12-16h, then Work-up

Caption: Workflow for the synthesis of this compound via McMurry coupling.

Purification of this compound

The crude product from the synthesis contains a mixture of cis- and trans-isomers, with the trans-isomer being the thermodynamically more stable product. Purification is necessary to isolate the desired this compound.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds.[8] The trans-isomer is typically less soluble than the cis-isomer in common solvents, allowing for its selective crystallization.[5]

Experimental Protocol: Recrystallization

Materials:

  • Crude stilbene-d10

  • 95% Ethanol (or Methanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Transfer the crude stilbene-d10 to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[8]

  • Allow the solution to cool slowly to room temperature. Crystals of this compound should form.

  • To maximize yield, place the flask in an ice bath for 15-20 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purification by Column Chromatography

For higher purity or separation of isomers from a mixture that is difficult to recrystallize, column chromatography is the preferred method.[7]

Experimental Protocol: Column Chromatography

Materials:

  • Crude stilbene-d10

  • Silica gel (60-120 mesh)

  • Hexane

  • Dichloromethane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a chromatography column with silica gel using a hexane slurry.

  • Dissolve a small amount of the crude product in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry powder.

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the column with a non-polar solvent system, such as hexane or a mixture of hexane and dichloromethane.

  • The less polar this compound will elute before the more polar cis-isomer.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure trans-isomer and evaporate the solvent to yield the purified product.

Purification Workflow

Purification_Workflow cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography Crude Crude Stilbene-d10 (cis/trans mixture) Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Load Dry load onto silica gel column Crude->Load Cool Slowly cool to room temperature Dissolve->Cool Filter Vacuum filter crystals Cool->Filter Pure_Product Pure this compound Filter->Pure_Product Elute Elute with hexane/CH2Cl2 Load->Elute Collect Collect and combine pure fractions Elute->Collect Collect->Pure_Product

Caption: Purification workflow for isolating pure this compound.

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques. The following table summarizes expected data for the final product.

ParameterExpected ValueReference/Notes
Yield 40-60% (after purification)Dependent on reaction scale and purification method.
Appearance Off-white crystalline solid[9]
Melting Point 123-125 °CSlightly lower than non-deuterated trans-stilbene (124-126°C).[10]
¹H NMR Signals corresponding to residual protons, if any. The high degree of deuteration should result in the absence of significant proton signals.[10]
²H NMR Peaks confirming the presence of deuterium at the aromatic and vinylic positions.[10]
UV-Vis (Hexane) λmax ≈ 294 nm[11]
Purity (by HPLC) >98%

Safety Precautions

  • Titanium(IV) chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • The McMurry reaction is highly air and moisture sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Dichloromethane and hexane are volatile and flammable organic solvents. Handle in a well-ventilated fume hood.

References

Application Note: Trace Analysis of Stilbenes Using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stilbenes, a class of polyphenolic compounds found in various plants, are of significant interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] Key examples include resveratrol and pterostilbene.[2] Accurate quantification of these compounds at trace levels in complex biological and environmental matrices is crucial for research and development. However, matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly compromise the accuracy and precision of analytical measurements.[3]

The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for correcting these matrix effects.[3] Deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen atoms with deuterium. They co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, allowing for reliable correction of signal variability.[3] This application note provides a detailed protocol for the trace analysis of stilbenes in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards.

Experimental Workflow

The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is integral to each step to ensure accurate quantification.

Stilbene_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Wine, Urine, Plasma) Spike 2. Spiking Add Deuterated Internal Standard (e.g., Resveratrol-d4) Sample->Spike Extract 3. Extraction (SPE or LLE) Spike->Extract LC 4. LC Separation (Reversed-Phase C18) Extract->LC MS 5. MS/MS Detection (ESI-, MRM) LC->MS Process 6. Peak Integration (Analyte & Internal Standard) MS->Process Quantify 7. Quantification (Ratio vs. Calibration Curve) Process->Quantify

Caption: General workflow for stilbene quantification using deuterated standards.

Detailed Experimental Protocol

This protocol provides a general framework that can be adapted based on the specific stilbene, matrix, and available instrumentation.

1. Materials and Reagents

  • Analytes and Standards: Analytical standards of stilbenes (e.g., trans-resveratrol, pterostilbene) and their corresponding deuterated internal standards (e.g., trans-resveratrol-d4, pterostilbene-d3).

  • Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Silica, C18) or extraction solvents like ethyl acetate for Liquid-Liquid Extraction (LLE).[4][5]

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each stilbene analyte and deuterated internal standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Prepare a mixed analyte working solution by diluting the stock solutions in 50:50 methanol/water to achieve a concentration of 1 µg/mL.

    • Prepare an IS working solution (e.g., 100 ng/mL) in 50:50 methanol/water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the mixed analyte working solution into the blank matrix extract. The concentration range should cover the expected sample concentrations.

3. Sample Preparation

The goal of sample preparation is to extract the stilbenes from the matrix and remove interferences.

A. Solid-Phase Extraction (SPE) - for Aqueous Samples (e.g., Urine, Wine) [4][6]

  • Spiking: Take 1 mL of the sample and spike with a known amount of the deuterated internal standard working solution.

  • Conditioning: Condition an SPE cartridge (e.g., Silica) by passing methanol followed by water through it.

  • Loading: Load the spiked sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the stilbenes and the internal standard with an appropriate solvent (e.g., acetonitrile or a mixture of n-hexane and ethyl acetate).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).

B. Protein Precipitation - for Biological Fluids (e.g., Plasma, Serum)

  • Spiking: To 100 µL of plasma, add the deuterated internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.

4. LC-MS/MS Analysis

A. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

B. Mass Spectrometry (MS/MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for hydroxylated stilbenes.[7][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its deuterated internal standard. For example:

    • Resveratrol: m/z 227 -> 185, 143

    • Resveratrol-d4: m/z 231 -> 188, 145

    • Pterostilbene: m/z 255 -> 240, 213

    • Pterostilbene-d3: m/z 258 -> 243, 216

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of each analyte and its corresponding internal standard.

  • Response Ratio: Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

  • Calibration Curve: Plot the peak area ratio against the known concentrations of the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Sample Quantification: Determine the concentration of the stilbene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of deuterated standards enables robust and sensitive quantification across various matrices. The following table summarizes typical performance characteristics reported in the literature for stilbene analysis.

AnalyteMatrixMethodLinearity (r²)LODLOQRecovery (%)Citation
Diethylstilbestrol (DES)Fish TissueLC-MS/MS-≤0.21 ng/g0.18-0.65 ng/g99[4]
Dienestrol (DEN)Fish TissueLC-MS/MS-≤0.21 ng/g0.18-0.65 ng/g119[4]
Hexestrol (HEX)Fish TissueLC-MS/MS-≤0.21 ng/g0.18-0.65 ng/g104[4]
trans-ResveratrolWineHPLC-MS/MS>0.999148.0 ng/mL-95-105[5][7][9]
trans-PiceidFruit JuicesHPLC-FLD>0.9991---[5]
DiethylstilbestrolMilkFP Assay-3.12 nM-95.8-112.8[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; FP: Fluorescence Polarization.

Logical Relationship Diagram

The core principle of using a deuterated internal standard is to ensure that any signal variation affecting the analyte is mirrored by the standard, thus keeping their ratio constant.

IS_Correction_Principle cluster_analyte Analyte (e.g., Resveratrol) cluster_is Internal Standard (e.g., Resveratrol-d4) A_Signal Analyte Signal Ratio Ratio (Analyte / IS) Remains Constant A_Signal->Ratio IS_Signal IS Signal IS_Signal->Ratio Matrix Matrix Effects (Ion Suppression) Matrix->A_Signal Reduces Signal Matrix->IS_Signal Reduces Signal

Caption: Principle of matrix effect correction using an internal standard.

The analytical methodology detailed in this note, centered on the use of deuterated internal standards with LC-MS/MS, provides a robust, sensitive, and accurate platform for the trace analysis of stilbenes. This approach effectively mitigates matrix-induced variations, ensuring high-quality quantitative data essential for pharmacokinetic studies, food safety analysis, and clinical research. Proper validation of the method for each specific matrix is critical to guarantee reliable results.

References

Troubleshooting & Optimization

Technical Support Center: TRANS-STILBENE-D10 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of TRANS-STILBENE-D10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when using this compound?

The most common interferences encountered during the analysis of this compound can be categorized as:

  • Isobaric Interferences: These occur when other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments.

  • Matrix Effects: Components of the sample matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Contamination: Introduction of contaminants from solvents, labware, or sample handling can lead to interfering peaks.

Q2: What is "differential matrix effect" and how can it affect my results with this compound?

Differential matrix effect is a phenomenon where the matrix affects the ionization of the analyte (unlabeled trans-stilbene) and its deuterated internal standard (this compound) to different extents. This can happen even with a stable isotope-labeled internal standard and can lead to inaccurate quantification. A primary cause is a slight difference in retention time between the analyte and the deuterated standard due to the deuterium isotope effect. If this chromatographic shift occurs in a region of varying ion suppression, the two compounds will experience different matrix effects.

Q3: Can the deuterium label on this compound be lost in the ion source?

Yes, in some cases, deuterated compounds can undergo hydrogen-deuterium (H/D) exchange or loss of deuterium in the ion source of the mass spectrometer. This can lead to the formation of ions with lower m/z values, potentially interfering with the signal of the unlabeled analyte or other components.

Q4: What are some common contaminants that can interfere with the analysis?

Several common laboratory contaminants can interfere with mass spectrometry analysis. These include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic labware.

  • Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants.

  • Solvent Adducts: Formation of adducts with solvents like acetonitrile or methanol can create interfering ions.

  • Detergents: Residual detergents from glassware can cause significant ion suppression.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification of trans-stilbene using this compound.

This is a common issue that can arise from several factors. Follow this step-by-step guide to troubleshoot the problem.

Troubleshooting Workflow for Inaccurate Quantification

A Inaccurate Quantification B Check for Chromatographic Shift between Analyte and IS A->B C Optimize Chromatography B->C Shift Observed D Evaluate Matrix Effects B->D No Shift C->D E Improve Sample Preparation D->E Significant Matrix Effects F Investigate for Isobaric Interference D->F Minimal Matrix Effects E->F G Check for Contamination F->G No Isobaric Interference I Solution Found F->I Interference Identified H Review Instrument Parameters G->H No Contamination G->I Contamination Found H->I

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocols:

  • Chromatographic Shift Evaluation:

    • Prepare a solution containing both unlabeled trans-stilbene and this compound in a clean solvent (e.g., methanol).

    • Inject this solution into the LC-MS/MS system.

    • Carefully examine the extracted ion chromatograms for the analyte and the internal standard.

    • Measure the retention times at the peak apex for both compounds. A consistent difference in retention time indicates a chromatographic shift.

  • Matrix Effect Evaluation (Post-Extraction Spike Method):

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with this compound at a known concentration.

      • Set B: A neat solution of this compound in a clean solvent at the same concentration as Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value significantly different from 100% indicates ion suppression or enhancement.

Issue 2: Unexpected peaks in the chromatogram interfering with this compound.

Unexpected peaks can originate from various sources. This guide will help you identify and eliminate them.

Troubleshooting Workflow for Unexpected Peaks

A Unexpected Peaks Observed B Analyze a Blank Injection (Solvent Only) A->B C Source is Carryover or System Contamination B->C Peaks Present D Analyze a Blank Matrix Extract B->D No Peaks G Clean LC System and Injector C->G E Source is the Sample Matrix D->E Peaks Present F Source is the Internal Standard Solution D->F No Peaks H Optimize Sample Cleanup E->H I Prepare Fresh Internal Standard F->I J Solution Found G->J H->J I->J

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Quantitative Data Summary

ContaminantCommon Source(s)Monoisotopic Mass (m/z) of [M+H]+
Phthalates
Di(2-ethylhexyl) phthalate (DEHP)Plastic labware, tubing391.2843
Dibutyl phthalate (DBP)Plastic labware, tubing279.1591
Polymers
Polyethylene glycol (PEG)Surfactants, lubricantsSeries of ions with 44.0262 Da spacing
Polypropylene glycol (PPG)Surfactants, lubricantsSeries of ions with 58.0419 Da spacing
Solvent Adducts
Acetonitrile AdductMobile phaseAnalyte Mass + 42.0338
Formic Acid AdductMobile phase additiveAnalyte Mass + 47.0022
Other Common Contaminants
Triphenylphosphine oxide (TPPO)Antioxidant in plastics279.0988
Irgafos 168Antioxidant in plastics647.4592

Note: This table is not exhaustive and serves as a guide for potential interferences. The exact mass of observed interferences should be used to propose elemental compositions and identify the contaminant.

Technical Support Center: Optimizing TRANS-STILBENE-D10 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimal use of TRANS-STILBENE-D10 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is to improve the accuracy and precision of analyte quantification. By adding a known and constant amount of this compound to all samples, calibration standards, and quality controls, it helps to correct for variations that can occur during sample preparation, injection volume differences, and fluctuations in the instrument's response, including matrix effects.

Q2: What is a good starting concentration for this compound in my assay?

A2: The optimal concentration of an internal standard is method-specific and should be determined experimentally. However, a common starting point is a concentration that is in the mid-range of the calibration curve for your analyte of interest. Based on published pharmacokinetic studies of similar stilbene compounds, a typical concentration range for internal standards in plasma or similar biological matrices is between 10 ng/mL and 500 ng/mL. For instance, in a study quantifying resveratrol analogs, trans-stilbene was used as an internal standard at a concentration of 300 ng/mL. It is recommended to test a few concentrations to find the one that provides a stable and reproducible signal without interfering with the analyte quantification.

Q3: How do I properly prepare and store my this compound stock and working solutions?

A3: For accurate and reproducible results, proper preparation and storage of your internal standard solutions are crucial.

  • Stock Solution: Prepare a stock solution in a solvent in which this compound is highly soluble and stable (e.g., methanol, acetonitrile, or DMSO). Store the stock solution at a low temperature, typically -20°C or -80°C, in a tightly sealed container to prevent evaporation and degradation.

  • Working Solution: Prepare working solutions by diluting the stock solution with the appropriate solvent, often the mobile phase or a solvent compatible with your sample matrix. It is best practice to prepare fresh working solutions for each analytical run to avoid issues with stability and concentration changes due to solvent evaporation.

Q4: Can the response of this compound vary during an analytical run?

A4: Ideally, the response of the internal standard should be consistent across all samples in an analytical run. However, variations can occur due to several factors, including:

  • Matrix Effects: Differences in the sample matrix between individual samples can lead to ion suppression or enhancement, affecting the internal standard's signal.

  • Inconsistent Sample Preparation: Errors during the addition of the internal standard or sample extraction can cause variability.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can also lead to changes in the internal standard's response.

It is essential to monitor the internal standard's response in all samples. A significant deviation (e.g., >20-30%) from the average response may indicate a problem with the sample analysis and should be investigated.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in this compound Peak Area 1. Inconsistent addition of the internal standard solution to samples.2. Poor mixing of the internal standard with the sample matrix.3. Variability in sample extraction recovery.4. Significant and variable matrix effects between samples.1. Use a calibrated pipette and ensure consistent pipetting technique. Add the internal standard at the earliest possible stage of sample preparation.2. Vortex or mix samples thoroughly after adding the internal standard.3. Optimize the extraction procedure to ensure consistent recovery. Ensure the internal standard is added before any extraction steps.4. Evaluate matrix effects by comparing the internal standard response in neat solutions versus in extracted blank matrix samples. Consider further sample cleanup or a different extraction method if matrix effects are severe.
Low or No Signal for this compound 1. Incorrect preparation of the internal standard working solution.2. Degradation of the internal standard.3. Severe ion suppression due to the sample matrix or co-eluting substances.4. Instrument issues (e.g., source contamination, detector failure).1. Verify the concentration and preparation of the working solution. Prepare a fresh solution if necessary.2. Check the stability of the internal standard in the storage solvent and under the analytical conditions. Store stock solutions properly.3. Optimize chromatographic conditions to separate the internal standard from interfering matrix components. Dilute the sample if possible.4. Perform instrument maintenance and calibration. Inject a pure solution of the internal standard to confirm instrument performance.
Interference with the Analyte Peak 1. Isotopic contribution from the analyte to the internal standard's mass channel, or vice versa.2. Presence of impurities in the internal standard or analyte standard.3. Co-elution of an isobaric interference from the sample matrix.1. Check the mass spectra of both the analyte and the internal standard to assess for any isotopic overlap. If significant, a different internal standard may be needed.2. Verify the purity of your standards. Use high-purity certified reference materials whenever possible.3. Optimize the chromatographic separation to resolve the interference from the analyte and internal standard peaks.
Non-linear Calibration Curve 1. Inappropriate concentration of the internal standard (too high or too low).2. Saturation of the detector due to high concentration of the analyte or internal standard.3. Cross-talk between the analyte and internal standard MRM transitions.1. Re-evaluate and optimize the concentration of the internal standard. A concentration in the mid-range of the analyte's calibration curve is often a good starting point.2. Dilute the samples and the calibration standards to fall within the linear dynamic range of the detector.3. Check for and minimize any cross-talk between the MRM transitions for the analyte and the internal standard.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the optimal working concentration of this compound that provides a stable and reproducible signal across the analytical range of the analyte.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of calibration standards of your analyte in the appropriate blank matrix, covering the expected concentration range of your samples.

  • Prepare Internal Standard Working Solutions: Prepare three to five different concentrations of this compound working solutions (e.g., 10, 50, 100, 250, 500 ng/mL) in a solvent compatible with your sample preparation method.

  • Spike Samples: For each set of calibration standards, spike a constant volume of one of the this compound working solutions into each standard.

  • Sample Preparation: Perform your established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • LC-MS Analysis: Analyze the prepared samples using your LC-MS method.

  • Data Evaluation:

    • For each concentration of this compound tested, plot the peak area of the internal standard across all calibration standards. The optimal concentration should yield a consistent and reproducible peak area.

    • Construct a calibration curve for the analyte for each internal standard concentration by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Evaluate the linearity (R²) and accuracy of each calibration curve. The optimal internal standard concentration will result in the best linearity and accuracy.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of this compound.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the optimized concentration of this compound into a clean solvent (e.g., the mobile phase or reconstitution solvent).

    • Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step, spike the extracts with the same optimized concentration of this compound.

  • LC-MS Analysis: Analyze both sets of samples.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of IS in Post-extraction Spike) / (Mean Peak Area of IS in Neat Solution)

  • Data Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • The variability of the MF across different matrix lots should be low (e.g., %CV < 15%) to ensure the method is rugged.

Visualizations

Experimental_Workflow_IS_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Analyte_Cal_Std Prepare Analyte Calibration Standards Spike Spike IS into Calibration Standards Analyte_Cal_Std->Spike IS_Work_Sol Prepare Multiple IS Working Concentrations IS_Work_Sol->Spike Sample_Prep Sample Preparation Spike->Sample_Prep LCMS_Analysis LC-MS Analysis Sample_Prep->LCMS_Analysis Eval_IS_Response Evaluate IS Response Consistency LCMS_Analysis->Eval_IS_Response Eval_Cal_Curve Evaluate Calibration Curve Performance LCMS_Analysis->Eval_Cal_Curve Select_Optimal_Conc Select Optimal IS Concentration Eval_IS_Response->Select_Optimal_Conc Eval_Cal_Curve->Select_Optimal_Conc

Caption: Workflow for optimizing the internal standard concentration.

Troubleshooting_Logic Start Problem with IS Response? Var High Variability? Start->Var Low Low/No Signal? Start->Low Interfere Interference? Start->Interfere Sol_Var Check Pipetting Optimize Extraction Evaluate Matrix Effects Var->Sol_Var Yes Sol_Low Verify Solution Prep Check Stability Optimize Chromatography Low->Sol_Low Yes Sol_Interfere Check Isotopic Overlap Verify Purity Improve Separation Interfere->Sol_Interfere Yes

Technical Support Center: Purification of Commercial TRANS-STILBENE-D10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial trans-stilbene-d10.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of commercial this compound.

Problem Possible Cause Recommended Solution
Low recovery after recrystallization The chosen solvent is too good a solvent for this compound, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or isopropyl alcohol are commonly used for trans-stilbene.[1] Consider using a solvent system (a mixture of a good solvent and a poor solvent).
The volume of the solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the solid.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling down too quickly.
Product is an oil or fails to crystallize The presence of the cis-stilbene-d10 isomer, which is a liquid at room temperature.[1][2]The cis-isomer can be removed by column chromatography. Alternatively, isomerization of the cis-isomer to the more stable trans-isomer can be attempted, followed by recrystallization.
Residual solvent is present.Ensure the crystals are thoroughly dried under vacuum.
Final product contains cis-stilbene-d10 impurity Isomerization of the trans-isomer to the cis-isomer occurred during purification.Avoid prolonged exposure to heat and light (UV and fluorescent) during the purification process.[3][4] Work in a dimly lit area or use glassware wrapped in aluminum foil. Use the lowest possible temperature for dissolution during recrystallization.
The commercial starting material has a high content of the cis-isomer.A preliminary purification step, such as column chromatography, may be necessary before final recrystallization.
Yellowish or discolored final product Presence of colored impurities from the synthesis or degradation products.Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Inconsistent melting point of the purified product The presence of impurities, including the cis-isomer or residual solvent.Repeat the purification process (recrystallization or chromatography) until a sharp and consistent melting point is achieved. The melting point of pure trans-stilbene is approximately 124-125°C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in commercial this compound?

A1: The most common impurity is its geometric isomer, cis-stilbene-d10.[1] Due to steric hindrance, cis-stilbene is less stable than trans-stilbene.[2] The cis-isomer is a liquid at room temperature, while the trans-isomer is a solid, which can affect the physical state and purity of the final product.[1][2]

Q2: How can I minimize the isomerization of this compound to cis-stilbene-d10 during purification?

A2: To minimize isomerization, it is crucial to protect the compound from light and heat.[3] Stilbenes are known to undergo trans to cis photoisomerization upon exposure to UV and fluorescent light.[3][4] Therefore, all purification steps should be carried out in glassware protected from light (e.g., wrapped in aluminum foil) and at the lowest feasible temperatures.

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound should be stored in a tightly sealed container, protected from light, and kept in a freezer at -20°C.[3] Studies on similar stilbenes have shown that the trans isomers are stable for at least two weeks under these conditions.[3]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Several techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying cis- and trans-isomers and other impurities.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the ratio of cis- to trans-isomers.

  • Melting Point Analysis: A sharp melting point close to the literature value (approx. 124-125°C for trans-stilbene) indicates high purity.

Experimental Protocols

Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization from ethanol.

Materials:

  • Commercial this compound

  • 95% Ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution. Avoid excessive boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: Preheat a second Erlenmeyer flask and a glass funnel with filter paper. If charcoal was used, perform a hot filtration to remove it. Pour the hot solution through the preheated funnel into the clean, preheated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.

Column Chromatography for the Removal of cis-Stilbene-d10

This is a general guideline for the purification of this compound by column chromatography. The specific parameters may need to be optimized.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (e.g., hexane with a small percentage of ethyl acetate) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The less polar trans-isomer will elute before the slightly more polar cis-isomer.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Commercial This compound recrystallization Recrystallization (e.g., from Ethanol) start->recrystallization Initial Purification purity_check Purity Assessment (HPLC, GC-MS, NMR) recrystallization->purity_check chromatography Column Chromatography (Silica Gel) chromatography->purity_check purity_check->chromatography cis-Isomer Present pure_product Pure this compound purity_check->pure_product Purity OK

Caption: General workflow for the purification of commercial this compound.

IsomerizationPathway trans This compound (More Stable, Solid) cis cis-Stilbene-d10 (Less Stable, Liquid) trans->cis Heat / Light (UV) cis->trans Heat / Catalyst

Caption: Isomerization relationship between trans- and cis-stilbene-d10.

References

Assessing the stability of TRANS-STILBENE-D10 in different matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of TRANS-STILBENE-D10 in various matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is decreasing over time in my processed samples left on the autosampler. What could be the cause?

A1: This is likely due to photodegradation. Stilbenes, including this compound, are known to be sensitive to light, which can cause isomerization from the trans- to the cis- form or other degradants.[1] It is crucial to protect samples from light at all stages of the experiment.

Troubleshooting Steps:

  • Use amber vials or cover clear vials with aluminum foil.

  • Minimize the exposure of samples to ambient light during preparation.

  • If possible, use a cooled autosampler with a protective cover.

  • Re-inject a freshly prepared sample to see if the signal returns to the expected level.

Q2: I'm observing variability in my results after freezing and thawing my plasma samples containing this compound. Why is this happening?

A2: Repeated freeze-thaw cycles can impact the stability of analytes in biological matrices. While deuterated standards are generally stable, the process can lead to changes in the sample matrix, affecting the extraction efficiency and analyte recovery. For many compounds, it is recommended to limit the number of freeze-thaw cycles.

Troubleshooting Steps:

  • Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

  • Ensure that the freeze-thaw stability of this compound in your specific matrix has been thoroughly validated (see Experimental Protocols section).

  • If variability persists, consider preparing fresh quality control (QC) samples to verify the integrity of your stored samples.

Q3: What are the optimal storage conditions for my stock solution of this compound?

A3: Stock solutions of this compound should be stored in a tightly sealed container, protected from light, at a low temperature. For long-term storage, -20°C or -80°C is recommended. The choice of solvent can also impact stability.

Troubleshooting Steps:

  • Ensure your stock solution is stored in an amber vial or a vial wrapped in foil.

  • For long-term storage, prefer -80°C.

  • When preparing working solutions, allow the stock solution to equilibrate to room temperature before opening to prevent condensation.

  • Regularly check the concentration of your stock solution against a freshly prepared standard, especially if it has been stored for an extended period.

Q4: I am seeing a shift in the retention time of this compound in my LC-MS/MS analysis. What could be the reason?

A4: A shift in retention time can be due to several factors. One possibility is the chromatographic deuterium effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. However, a significant or inconsistent shift could indicate other issues.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is properly equilibrated before each run.

  • Mobile Phase: Check the composition and pH of your mobile phase. Inconsistent preparation can lead to retention time shifts.

  • Column Integrity: The column itself might be degrading. Consider washing or replacing the column if the issue persists across multiple runs.

  • Matrix Effects: In biological samples, matrix components can sometimes interfere with chromatography. Review your sample preparation method to ensure efficient removal of interferences.

Stability Data Summary

The following tables summarize the expected stability of this compound in various matrices under different storage conditions. This data is based on general knowledge of stilbene and deuterated compound stability and should be confirmed by in-house validation.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma and Urine

MatrixNumber of Freeze-Thaw CyclesAnalyte Recovery (%)
Human Plasma198.5
396.2
593.8
Human Urine199.1
397.5
595.3

Table 2: Short-Term (Bench-Top) Stability of this compound

MatrixStorage TemperatureDuration (hours)Analyte Recovery (%)
Human PlasmaRoom Temperature (~22°C)697.8
2494.1
Human UrineRoom Temperature (~22°C)698.2
2495.9
MethanolRoom Temperature (~22°C)2499.5
DMSORoom Temperature (~22°C)2499.2

Table 3: Long-Term Stability of this compound

MatrixStorage TemperatureDuration (days)Analyte Recovery (%)
Human Plasma-20°C3098.9
9096.7
-80°C9099.2
18098.5
Human Urine-20°C3099.3
9097.8
-80°C9099.5
18098.9

Table 4: Stock Solution Stability of this compound (Protected from Light)

SolventStorage TemperatureDuration (months)Analyte Recovery (%)
Methanol-20°C699.1
-80°C1298.8
DMSO-20°C698.9
-80°C1298.5

Experimental Protocols

Below are detailed methodologies for key stability experiments.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma, urine)

  • This compound stock solution

  • Calibrated pipettes

  • Polypropylene tubes

  • Freezer (-20°C or -80°C)

  • LC-MS/MS system

Procedure:

  • Spike the blank biological matrix with this compound to achieve low and high QC concentrations.

  • Aliquot the spiked matrix into multiple polypropylene tubes.

  • Analyze a set of freshly prepared QC samples (T=0).

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples unassisted to room temperature.

  • Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically 3 to 5).

  • After the final thaw, process and analyze the samples by LC-MS/MS.

  • Calculate the percentage recovery by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the freshly prepared samples.

Freeze_Thaw_Workflow cluster_preparation Sample Preparation cluster_analysis_initial Initial Analysis cluster_cycles Freeze-Thaw Cycles cluster_analysis_final Final Analysis prep1 Spike blank matrix with This compound prep2 Aliquot into multiple tubes prep1->prep2 analysis0 Analyze T=0 samples prep2->analysis0 freeze1 Freeze at -80°C (≥12 hours) prep2->freeze1 thaw1 Thaw to Room Temp freeze1->thaw1 freeze2 Refreeze at -80°C (≥12 hours) thaw1->freeze2 repeat_node Repeat for desired number of cycles freeze2->repeat_node analysis_final Process and analyze final samples repeat_node->analysis_final calculate Calculate % Recovery analysis_final->calculate Short_Term_Stability_Workflow cluster_prep Sample Preparation cluster_initial_analysis Initial Analysis cluster_storage Bench-Top Storage cluster_timed_analysis Timed Analysis prep1 Spike blank matrix with This compound analysis0 Analyze T=0 samples prep1->analysis0 store Store samples at Room Temp (protected from light) prep1->store analysis_t Analyze at specified time points (e.g., 6, 24h) store->analysis_t calculate Calculate % Recovery analysis_t->calculate Long_Term_Stability_Workflow cluster_prep Sample Preparation cluster_initial_analysis Initial Analysis cluster_storage Long-Term Storage cluster_timed_analysis Timed Analysis prep1 Spike blank matrix with This compound analysis0 Analyze T=0 samples prep1->analysis0 store Store samples at -80°C (protected from light) prep1->store analysis_t Analyze at specified time points (e.g., 30, 90, 180 days) store->analysis_t calculate Calculate % Recovery analysis_t->calculate

References

Technical Support Center: Matrix Effects on TRANS-STILBENE-D10 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with TRANS-STILBENE-D10. It focuses on identifying, understanding, and mitigating matrix effects during quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] In biological samples such as plasma, urine, or tissue homogenates, these components include salts, lipids, proteins, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can adversely affect the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification.[4][5]

Q2: Why is this compound used as an internal standard, and how does it help with matrix effects?

A2: this compound is a stable isotope-labeled (SIL) version of trans-stilbene. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[6] Because this compound is chemically and physically very similar to the unlabeled analyte (trans-stilbene), it co-elutes from the liquid chromatography column and experiences similar matrix effects (ion suppression or enhancement).[1][6] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[6]

Q3: What are the common biological matrices where matrix effects are observed for stilbene compounds?

A3: Matrix effects are common in all biological matrices due to their complexity. For stilbene compounds and their metabolites, significant matrix effects are frequently encountered in:

  • Plasma/Serum: High content of proteins and phospholipids are major sources of interference.[2][7]

  • Urine: Contains high concentrations of salts, urea, and various metabolic byproducts that can cause ion suppression.[3][7] The presence of glucuronide and sulfate conjugates of stilbenes also needs to be considered, as their ionization can be affected differently than the parent compound.

  • Tissue Homogenates: These are very complex matrices containing a wide variety of lipids, proteins, and other cellular components that can interfere with the analysis.

Q4: How are matrix effects evaluated during method validation?

A4: The two primary methods for evaluating matrix effects are:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[8] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.

  • Post-Extraction Spike Analysis: This is a quantitative method.[9] The response of the analyte in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[9]

Q5: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability. This includes a thorough evaluation of matrix effects.[10] The validation should demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the method.[5] Typically, this involves assessing the matrix effect in at least six different lots of the biological matrix to account for inter-subject variability.[11]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Q: I am observing low and inconsistent recovery for this compound during my sample preparation. What could be the cause and how can I troubleshoot it?

A: Low and variable recovery can be due to several factors related to your sample preparation method. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound in your specific matrix.

    • Protein Precipitation (PPT): While simple and fast, it may not be sufficient to remove all interfering substances, and the analyte can sometimes co-precipitate with the proteins.

      • Troubleshooting: Try different precipitation solvents (e.g., acetonitrile, methanol, or acetone) or a mixture. Ensure a sufficient volume of the organic solvent is used (typically 3:1 or 4:1 ratio to the sample volume).

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical.

      • Troubleshooting: Optimize the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into an organic solvent. Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).

    • Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution steps are crucial.

      • Troubleshooting: Ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining this compound. Optimize the pH of the loading solution and the composition of the wash and elution solvents. A stronger elution solvent or a change in pH might be needed to ensure complete elution.

  • Analyte Binding: this compound might be binding to proteins in the matrix or to the plasticware used during sample processing.

    • Troubleshooting: Use low-protein-binding tubes and pipette tips. Ensure the initial protein precipitation or extraction step is efficient in disrupting protein-analyte binding.

  • Metabolite Considerations: If analyzing trans-stilbene, be aware of its metabolites (e.g., glucuronides).[6] If your method involves enzymatic hydrolysis to measure total trans-stilbene, ensure the hydrolysis step is complete.

Issue 2: High Variability in this compound Signal

Q: The peak area of my internal standard, this compound, is highly variable between samples, even in my quality control samples. What could be the reason?

A: High variability in the internal standard signal is a clear indicator of inconsistent matrix effects.

Potential Causes & Solutions:

  • Inconsistent Matrix Composition: The composition of the biological matrix can vary significantly between different lots or individuals.[11]

    • Troubleshooting: Evaluate the matrix effect across multiple lots of the blank matrix. If significant lot-to-lot variability is observed, a more rigorous sample cleanup method may be necessary.

  • Suboptimal Sample Preparation: A sample preparation method that does not adequately remove interfering components will lead to variable ion suppression or enhancement.

    • Troubleshooting: Re-evaluate your sample preparation method. Switching from a simple protein precipitation to a more selective method like SPE can often reduce variability.[12][13]

  • Chromatographic Co-elution: A component of the matrix may be co-eluting with this compound.

    • Troubleshooting: Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. This can be achieved by modifying the mobile phase composition, the gradient profile, or by using a different stationary phase.

  • Carryover: Residual analyte from a previous injection can carry over to the next, causing signal variability.

    • Troubleshooting: Optimize the wash steps in your autosampler and LC system. Injecting a blank solvent after a high concentration sample can help diagnose carryover.

Issue 3: Significant Ion Suppression or Enhancement Observed

Q: My validation experiments show significant ion suppression for this compound. How can I mitigate this?

A: Significant and consistent ion suppression indicates that your current method is not robust enough to handle the matrix.

Potential Causes & Solutions:

  • Insufficient Sample Cleanup: The most common cause of ion suppression is the presence of endogenous matrix components like phospholipids in plasma or high salt content in urine.[2]

    • Mitigation Strategies:

      • Improve Sample Preparation: Implement a more effective sample preparation technique. For plasma, consider specific phospholipid removal plates or a well-optimized SPE or LLE protocol. For urine, dilution ("dilute-and-shoot") can be a simple and effective way to reduce the concentration of interfering salts, provided the assay has sufficient sensitivity.[8]

  • Chromatographic Co-elution with Suppressing Agents:

    • Mitigation Strategies:

      • Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the regions of high ion suppression. A post-column infusion experiment can help identify these regions.

      • Change Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can alter the selectivity and improve separation from interfering components.

  • Mass Spectrometer Source Conditions:

    • Mitigation Strategies:

      • Optimize Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes reduce the susceptibility to matrix effects.

      • Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less prone to matrix effects for certain compounds.[14]

Data Presentation

Table 1: Illustrative Matrix Effect Data for a Stilbene-like Compound in Human Plasma and Urine

Note: This table presents typical, illustrative data based on published literature for phenolic compounds. Actual values for this compound should be determined experimentally.

Biological MatrixSample Preparation MethodAnalyte Concentration (ng/mL)Matrix Factor (MF)Ion Suppression/Enhancement (%)
Human Plasma Protein Precipitation (Acetonitrile)100.6535% Suppression
5000.7228% Suppression
Liquid-Liquid Extraction (MTBE)100.928% Suppression
5000.955% Suppression
Solid-Phase Extraction (C18)101.033% Enhancement
5000.982% Suppression
Human Urine Dilute-and-Shoot (1:10 dilution)100.8515% Suppression
5000.8812% Suppression
Solid-Phase Extraction (Mixed-Mode)100.973% Suppression
5001.011% Enhancement

Matrix Factor (MF) is calculated as: (Peak area in the presence of matrix) / (Peak area in neat solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method

This protocol describes the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (and internal standard, if used) into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your established sample preparation protocol. Spike the analyte and internal standard into the final, extracted blank matrix at the same low, medium, and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction. Process these samples through the entire sample preparation procedure. (This set is used to determine recovery).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

    • A value close to 1 indicates minimal matrix effect.

  • Calculate Recovery (RE):

    • RE (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] x 100

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation of Urine using Solid-Phase Extraction (SPE)

  • Thaw the urine sample and centrifuge to remove any particulates.

  • Take 1 mL of the urine sample and add the internal standard.

  • If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) at this stage according to the enzyme manufacturer's protocol.

  • Condition an SPE cartridge (e.g., C18 or mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B_prep Extract Blank Matrix B_spike Spike Analyte Post-Extraction B_prep->B_spike 1 B Set B: Post-Extraction Spike B_spike->B 2 B->LCMS C_spike Spike Analyte Pre-Extraction C_extract Extract Spiked Matrix C_spike->C_extract 3 C Set C: Pre-Extraction Spike C_extract->C 4 C->LCMS Calc_MF Calculate Matrix Factor (B / A) LCMS->Calc_MF Calc_RE Calculate Recovery (C / B) LCMS->Calc_RE

Caption: Workflow for quantitative evaluation of matrix effects and recovery.

Troubleshooting_Ion_Suppression Start Problem: Significant Ion Suppression Q1 Is sample cleanup adequate? Start->Q1 Sol1 Improve Sample Prep: - Switch PPT to LLE/SPE - Use Phospholipid Removal Plates - Dilute Urine Sample Q1->Sol1 No Q2 Is there chromatographic co-elution? Q1->Q2 Yes Sol1->Q2 Sol2 Optimize LC Method: - Modify Gradient - Change Column Chemistry - Use Post-Column Infusion to Identify Issues Q2->Sol2 Yes Q3 Are MS source conditions optimal? Q2->Q3 No Sol2->Q3 Sol3 Optimize MS Source: - Adjust Gas Flows/Temp/Voltage - Consider switching ESI to APCI Q3->Sol3 No End Problem Resolved Q3->End Yes Sol3->End

Caption: Logical workflow for troubleshooting ion suppression.

References

Technical Support Center: Synthesis of TRANS-STILBENE-D10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-stilbene-d10.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in stilbene synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Wittig/Horner-Wadsworth-Emmons (HWE) Reactions: The base may not be strong enough to fully deprotonate the phosphonium salt or phosphonate ester. Consider using a stronger base or ensuring anhydrous reaction conditions, as moisture can quench the base and ylide/carbanion.[1][2] Vigorous stirring is also crucial in two-phase reactions to ensure proper mixing.[1]

    • Heck Reaction: The palladium catalyst may be inactive or used in too low a concentration. Ensure the catalyst is fresh and consider increasing the catalyst loading. The base used is also critical for regenerating the active catalyst.[3][4]

    • Perkin Condensation: Reaction times can be long, and higher temperatures are often required. Ensure the reaction is heated appropriately and for a sufficient duration.[5]

    • Metathesis: The Grubbs' catalyst is sensitive to air and impurities. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. Ensure solvents and reactants are thoroughly degassed and purified.

  • Side Reactions:

    • Wittig/HWE: Aldehydes, especially those without α-hydrogens, can undergo Cannizzaro-type side reactions in the presence of a strong base.[6]

    • Heck Reaction: Undesired 1,1-diarylethylene regioisomers can form.[3] Optimizing the ligand and reaction conditions can minimize this.

    • General: Over-hydrogenation can occur in catalytic hydrogenation methods, leading to diphenylethane-d12 as a byproduct.[7]

  • Poor Reactant Quality:

    • Ensure the purity of your starting materials, particularly the deuterated benzaldehyde or deuterated benzyl halide. Impurities can interfere with the reaction.

    • For Wittig/HWE, the phosphonium salt or phosphonate ester should be pure and dry.

  • Suboptimal Reaction Conditions:

    • Temperature: Both too low and too high temperatures can be detrimental. Optimize the reaction temperature for your specific substrate and catalyst system.

    • Solvent: The choice of solvent is crucial. For instance, in the HWE reaction, polar aprotic solvents like DMF are common.[2] Ensure the solvent is anhydrous.

Question: I am observing a mixture of cis- and this compound isomers. How can I increase the selectivity for the trans isomer?

Answer: Achieving high stereoselectivity for the trans isomer is a common goal. The approach depends on the reaction:

  • Wittig Reaction:

    • Stabilized Ylides: Using a stabilized ylide (with an electron-withdrawing group on the carbanion) generally favors the formation of the (E)- or trans-alkene.[8]

    • Schlosser Modification: This modification of the Wittig reaction can be used to increase the proportion of the E-isomer.

    • Isomerization: The cis-isomer can often be isomerized to the more thermodynamically stable trans-isomer.[5] This can be achieved photochemically with a light source and a catalytic amount of iodine, or thermally.[9][10]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is generally preferred for synthesizing trans-alkenes as it almost exclusively yields the (E)-isomer, especially with aldehydes.[6][11]

  • Perkin Condensation: The Perkin reaction typically yields the trans-cinnamic acid derivative, which upon decarboxylation gives trans-stilbene.[12]

  • Purification: If a mixture is obtained, the trans-isomer can often be separated from the cis-isomer by recrystallization, as it is generally less soluble.[12] Fractional distillation under vacuum is another possibility, though the high temperatures can sometimes cause isomerization.[13]

Question: My deuterated starting materials are expensive. Are there ways to maximize their incorporation and avoid isotopic scrambling?

Answer: To ensure efficient use of expensive deuterated precursors:

  • Optimize Reaction Conditions on Non-Deuterated Analogs First: Before committing your deuterated materials, perform the reaction with non-deuterated analogs to optimize conditions for yield and purity.

  • Avoid H/D Exchange: Be mindful of reaction conditions that could lead to hydrogen-deuterium exchange. For example, strongly acidic or basic conditions at high temperatures might cause exchange at certain positions if there are acidic protons in the solvent or other reagents. However, the C-D bonds on the aromatic rings of stilbene are generally stable under common synthetic conditions.[14]

  • Choose a High-Yielding Reaction: Select a synthetic route known for high yields, such as the HWE or a well-optimized Heck or metathesis reaction, to maximize the conversion of your deuterated starting material.

Question: I am having trouble purifying the final this compound product. What are the recommended methods?

Answer: Purification can be challenging due to the presence of isomers and byproducts.

  • Recrystallization: This is the most common and effective method for purifying trans-stilbene.[13] The trans-isomer is typically a solid at room temperature and can be recrystallized from solvents like ethanol or hexane.[13][15] The cis-isomer is often an oil, which can aid in separation.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the trans- and cis-isomers and other byproducts.

  • Distillation: Vacuum distillation can be used, but care must be taken as high temperatures can cause isomerization or decomposition.[13]

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, after a Wittig reaction, washing can help remove the triphenylphosphine oxide byproduct.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing stilbenes, which can be adapted for the deuterated analog, include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, the Perkin condensation, and olefin metathesis.[5] For this compound specifically, a documented method involves the metathesis of commercially available styrene-d8 using a Grubbs' catalyst.[14]

Q2: Which synthetic method generally gives the best yield and stereoselectivity for the trans isomer?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high yield and excellent (E)-selectivity, making it a strong candidate for producing trans-stilbene with minimal cis-isomer contamination.[6][11][12]

Q3: How can I confirm the isotopic purity of my this compound?

A3: The isotopic purity can be confirmed using:

  • Mass Spectrometry (MS): This will show the molecular weight of the compound, confirming the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence or significant reduction of proton signals in the aromatic and vinylic regions compared to the non-deuterated standard confirms a high degree of deuteration.[14]

    • ²H (Deuterium) NMR: This will show signals for the deuterium atoms at the corresponding positions.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Standard laboratory safety practices should be followed. Some reagents used in stilbene synthesis require special care:

  • Bases: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are flammable and react violently with water.

  • Palladium Catalysts: While generally not highly toxic, they should be handled with care.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Benzylic Halides: These are often lachrymators and should be handled in a fume hood.

Data Presentation

Table 1: Comparison of Synthetic Methods for Stilbene Synthesis

Reaction MethodTypical ReagentsTypical Yieldtrans:cis RatioKey AdvantagesCommon Drawbacks
Wittig Reaction Benzyltriphenylphosphonium halide, benzaldehyde, base (e.g., n-BuLi, NaH)20-80%[5][16]Variable, often favors cis with non-stabilized ylides[8]Wide substrate scopeOften poor E/Z selectivity, triphenylphosphine oxide byproduct can be difficult to remove[1]
Horner-Wadsworth-Emmons Diethyl benzylphosphonate, benzaldehyde, base (e.g., NaH, KOtBu)>90%[6]Highly favors trans (>95:5)[6]High yield, excellent trans-selectivity, water-soluble phosphate byproduct is easily removedPhosphonate esters can be more expensive than phosphonium salts
Heck Reaction Aryl halide, styrene, Pd catalyst, base65-97%[5]Predominantly transGood functional group toleranceRequires a catalyst which can be expensive, potential for side reactions[3]
Perkin Condensation Phenylacetic acid, benzaldehyde, acetic anhydride, base40-60%[5][17]Predominantly transUses readily available starting materialsCan require harsh conditions (high temperatures), lower yields[5]
Olefin Metathesis Styrene-d8, Grubbs' catalystHighNot specified, but generally gives the thermodynamic product (trans)Direct route from deuterated styreneCatalyst is air and moisture sensitive and can be expensive

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted for the synthesis of the deuterated analog and emphasizes high trans-selectivity.

Materials:

  • Diethyl benzyl-d7-phosphonate

  • Benzaldehyde-d5

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Ylide Formation: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl benzyl-d7-phosphonate (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by a color change.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde-d5 (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a white solid.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolve the crude stilbene-d10 product in a minimum amount of hot ethanol (near boiling).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystalline this compound should precipitate out.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis start1 Benzaldehyde-d5 reaction Horner-Wadsworth-Emmons Reaction (Anhydrous DMF, 0°C to RT) start1->reaction start2 Diethyl benzyl-d7-phosphonate start2->reaction start3 Base (e.g., NaH) start3->reaction workup Aqueous Quench & Extraction reaction->workup Crude Product purification Recrystallization (Ethanol) workup->purification product Pure this compound purification->product analysis Characterization (NMR, MS, MP) product->analysis

Caption: Workflow for the synthesis of this compound via the HWE reaction.

troubleshooting_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Causes for Low Yield with Complete Reaction start Low Yield Observed check_completion Check Reaction Completion (TLC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Reaction Time/Temp incomplete->solution1 solution2 Check Base Strength/Purity incomplete->solution2 solution3 Ensure Anhydrous Conditions incomplete->solution3 solution4 Purification Losses complete->solution4 solution5 Side Reactions complete->solution5 solution6 Poor Reactant Quality complete->solution6

Caption: Troubleshooting flowchart for low reaction yield.

wittig_stereoselectivity cluster_pathways Reaction Pathways ylide Phosphonium Ylide betaine_cis cis-Oxaphosphetane (Kinetic Product) ylide->betaine_cis betaine_trans trans-Oxaphosphetane (Thermodynamic Product) ylide->betaine_trans aldehyde Aldehyde aldehyde->betaine_cis aldehyde->betaine_trans betaine_cis->betaine_trans Reversible product_z Z (cis)-Alkene betaine_cis->product_z Fast Elimination (Non-stabilized ylide) product_e E (trans)-Alkene betaine_trans->product_e Favored Elimination (Stabilized ylide)

Caption: Simplified relationship influencing stereoselectivity in the Wittig reaction.

References

Handling and safety precautions for crystalline TRANS-STILBENE-D10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling and use of crystalline trans-stilbene-d10 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is crystalline this compound and what are its primary applications?

A1: Crystalline this compound is a deuterated form of trans-stilbene, where the ten hydrogen atoms on the phenyl rings have been replaced with deuterium. It appears as a white to light yellow crystalline solid.[1] Its primary application is in scientific research, particularly as a scintillation detector for fast neutrons due to its excellent pulse shape discrimination (PSD) properties.[2][3][4][5] The replacement of hydrogen with deuterium alters the scintillator's response to fast neutrons, allowing for the determination of neutron energies without the need for time-of-flight measurements.[2][5]

Q2: What are the main hazards associated with crystalline this compound?

A2: Based on data for trans-stilbene, the primary hazards include:

  • Harmful if swallowed. [6][7]

  • Causes serious eye irritation. [6][7][8]

  • May cause skin and respiratory tract irritation.[6][8]

  • It is toxic to aquatic life with long-lasting effects.[6][7][8]

Q3: What are the recommended storage conditions for crystalline this compound?

A3: Crystalline this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9] It is sensitive to light and air, undergoing photochemical reactions, so it should be protected from light.[8]

Q4: How should I dispose of crystalline this compound waste?

A4: Waste material must be disposed of in accordance with national and local regulations.[10] It is recommended to contact a licensed professional waste disposal service. Do not allow the chemical to enter drains as it is toxic to aquatic organisms.[6][10]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Photochemical instability. Trans-stilbene is known to undergo trans-to-cis isomerization when exposed to UV or fluorescent light.[6][8] This isomerization can lead to the formation of other compounds, such as phenanthrene, affecting your results.[8]

  • Solution: Protect your experiment from light. Use amber-colored glassware or cover your experimental setup with aluminum foil. Work in a dimly lit room or under red light conditions if possible. Store the crystalline solid and any solutions in the dark and at a low temperature (-20°C is recommended for stability).[6]

Problem 2: The crystalline powder is discolored or appears impure.

  • Possible Cause: Impurities or degradation. Commercially available trans-stilbene may contain impurities that can affect its properties, such as scintillation light yield.[3] The cis-stilbene isomer is a liquid at room temperature and has a distinct odor, so its presence could lead to softer, odorous crystals.[7]

  • Solution: Purification may be necessary for sensitive applications. Recrystallization from solvents like toluene or methanol is a common purification method.[2][7][11] For very high purity, a combination of recrystallization and zone melting can be employed.[10]

Problem 3: Difficulty dissolving the crystalline solid.

  • Possible Cause: Inappropriate solvent choice. Trans-stilbene has varying solubility in different organic solvents.

  • Solution: Refer to the solubility data to select an appropriate solvent. It is highly soluble in many organic solvents but practically insoluble in water.[8] For example, it is soluble in methanol and ethanol.

Data Presentation

Physical and Chemical Properties of trans-Stilbene

PropertyValue
Appearance White crystalline powder[6][8]
Odor Odorless[8]
Melting Point 122-125 °C[6][8]
Boiling Point 305-307 °C[6][8]
Solubility Soluble in alcohol and ether; Insoluble in water[8]
Specific Gravity 0.97[8]

Hazard Identification and Safety Precautions

HazardGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)[6][7]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Eye Irritation Category 2A (Causes serious eye irritation)[6][7][8]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Aquatic Hazard (Chronic) Category 2 (Toxic to aquatic life with long lasting effects)[10]P273: Avoid release to the environment.[10]

Experimental Protocols

Protocol 1: General Handling and Weighing of Crystalline this compound

  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2][7]

  • Handling: Avoid creating dust when handling the crystalline solid.[2][6] Use a spatula to transfer the solid.

  • Weighing: Weigh the desired amount of the solid in a tared, sealed container to prevent contamination and exposure.

  • Cleaning: After handling, wash hands and any exposed skin thoroughly.[6][7] Clean the work area to remove any residual dust.

Protocol 2: Preparation of a Standard Solution

  • Solvent Selection: Choose a suitable solvent based on experimental requirements and solubility data.

  • Dissolution: In a fume hood, add the weighed crystalline this compound to a volumetric flask.

  • Sonication (if necessary): If the solid does not dissolve readily, the flask can be placed in a sonicator bath to aid dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage: Store the solution in a tightly sealed, light-protected container (e.g., an amber bottle) at a cool temperature.

Visualizations

Handling_Workflow A Preparation (Well-ventilated area, PPE) B Weighing (Avoid dust, sealed container) A->B Proceed with caution C Dissolution (Fume hood, appropriate solvent) B->C Transfer for experiment E Waste Disposal (Licensed professional service) B->E Dispose of contaminated items D Storage (Sealed, light-protected container) C->D After use C->E Dispose of excess solution Photochemical_Degradation A This compound B cis-Stilbene-d10 A->B UV/Fluorescent Light (Isomerization) D Oxidation/Dimerization Products A->D Air/Light Exposure C Phenanthrene-d10 B->C UV Light (Intramolecular Cyclization)

References

Validation & Comparative

Method validation for TRANS-STILBENE-D10 in analytical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the method validation process for the quantification of trans-stilbene, with a focus on the use of TRANS-STILBENE-D10 as an internal standard. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from analogous deuterated stilbene derivatives to illustrate key performance parameters and establish a framework for its validation.

The Role of Deuterated Internal Standards in Analytical Chemistry

In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based methods. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. This similarity allows them to effectively compensate for variations in sample matrix effects, injection volume, and instrument response, leading to more reliable quantification.

Performance Comparison: Deuterated Stilbene Analogs

Table 1: Representative Performance Data from a Validated UHPLC-MS/MS Method for Stilbene Estrogens Using a Deuterated Internal Standard (Hexestrol-d4)

Validation ParameterHexestrolDiethylstilbestrolAcceptance Criteria
Linearity (r²) >0.99>0.99r² ≥ 0.99
Recovery (%) 82 - 9991 - 12870 - 130%
Within-day Repeatability (RSD) <20%<20%≤ 20%
Between-day Reproducibility (RSD) <20%<20%≤ 20%
Limit of Detection (LOD) (ng/mL) 0.090.08Method Dependent
Limit of Quantification (LOQ) (ng/mL) 0.280.25Method Dependent

Data adapted from a study on the determination of stilbene estrogens in ostrich serum. The use of a deuterated internal standard significantly reduced matrix effects and improved accuracy and precision.

Table 2: Representative Performance Data from a Validated LC-MS/MS Method for trans-Stilbene Glycoside

Validation Parametertrans-Stilbene GlycosideAcceptance Criteria
Linearity Range (ng/mL) 1.0 - 1000.0Correlation coefficient (r) > 0.99
Intra-batch Accuracy (%) 93.3 - 102.785 - 115% (80 - 120% at LLOQ)
Inter-batch Accuracy (%) 93.3 - 102.785 - 115% (80 - 120% at LLOQ)
Intra-batch Precision (%RSD) < 8.1≤ 15% (≤ 20% at LLOQ)
Inter-batch Precision (%RSD) < 8.1≤ 15% (≤ 20% at LLOQ)
Extraction Recovery (%) 102.8 - 112.4Consistent and reproducible
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0Signal-to-noise ratio ≥ 10

This data demonstrates the high accuracy and precision achievable with a validated LC-MS/MS method for a stilbene derivative.[1]

Experimental Protocols

Below is a generalized experimental protocol for the analysis of trans-stilbene in a biological matrix using this compound as an internal standard, based on common practices in the field. This protocol should be optimized and validated for the specific matrix and instrumentation used.

1. Sample Preparation and Extraction

  • Objective: To extract trans-stilbene and the internal standard from the sample matrix and remove interfering substances.

  • Procedure:

    • To 1 mL of the biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

    • Vortex briefly to mix.

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for analysis.

2. GC-MS Analysis (Illustrative Example)

  • Objective: To separate and quantify trans-stilbene.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • trans-stilbene: m/z 180 (quantifier), 179, 165 (qualifiers).

      • This compound: m/z 190 (quantifier), 188, 172 (qualifiers).

Method Validation Workflow

The following diagram illustrates the key stages involved in validating an analytical method for trans-stilbene using this compound.

MethodValidationWorkflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation Parameters cluster_application 3. Application & Monitoring Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method (e.g., GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability (Analyte & IS) Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC_Monitoring Quality Control Monitoring Routine_Analysis->QC_Monitoring Method_Review Periodic Method Review QC_Monitoring->Method_Review Method_Review->Develop_Protocol Re-validation if needed

Caption: Workflow for analytical method validation.

Logical Relationships in Method Validation

The validation of an analytical method is a systematic process where each parameter builds upon the others to ensure the reliability of the final results.

LogicalRelationships Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Requires a defined range Precision Precision Linearity->Precision Reliable_Method Reliable & Validated Method Accuracy->Reliable_Method LOQ Limit of Quantification Precision->LOQ Precision is critical at LOQ Precision->Reliable_Method LOD Limit of Detection LOD->LOQ LOQ is typically 3x LOD LOQ->Linearity Defines lower end of range Robustness Robustness Robustness->Reliable_Method Ensures method is transferable

Caption: Interdependencies of method validation parameters.

Conclusion

The use of this compound as an internal standard is a theoretically sound approach for the accurate and precise quantification of trans-stilbene in various matrices. While specific published validation data for this particular internal standard is scarce, the performance data from analogous deuterated stilbene derivatives strongly suggest that a method employing this compound can be validated to meet the stringent requirements of regulatory bodies and for reliable use in research and drug development. The key to a successful validation is a systematic approach that thoroughly evaluates all critical performance parameters, as outlined in this guide. Researchers are encouraged to perform their own in-house validation to establish the specific performance characteristics of their method.

References

A Guide to High-Accuracy Quantification: The Role of TRANS-STILBENE-D10 in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of scientific research and drug development, the accuracy and reliability of quantitative analysis are paramount. For researchers working with stilbene compounds, such as the well-studied antioxidant resveratrol, achieving dependable results hinges on the use of appropriate internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the utility of TRANS-STILBENE-D10 as an internal standard, highlighting its advantages over other quantification strategies and presenting typical performance data and experimental protocols.

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry.[1][2] this compound, a deuterated form of trans-stilbene, serves as an ideal internal standard for the quantification of trans-stilbene and its structural analogs. Its chemical and physical properties are nearly identical to the non-deuterated analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision of quantification.[1][3]

Comparative Performance: The Advantage of a Deuterated Internal Standard

Below is a table summarizing the typical performance characteristics of a validated LC-MS/MS method for the quantification of a stilbene analyte, comparing the use of this compound as an internal standard with a non-deuterated structural analog and with external calibration (no internal standard). The data presented is representative of what would be expected from a robust analytical method validation.

Performance MetricThis compound (Deuterated IS)Structural Analog ISExternal Calibration (No IS)
Accuracy (% Recovery) 95 - 105%85 - 115%70 - 130%
Precision (% RSD)
- Intra-day< 5%< 10%< 15%
- Inter-day< 7%< 15%< 20%
Linearity (r²) > 0.995> 0.99> 0.98
Limit of Quantification (LOQ) LowerModerateHigher
Matrix Effect MinimizedVariableSignificant

Table 1: Illustrative performance comparison of different internal standard strategies for the quantification of a stilbene analyte. Data is based on typical validation results for LC-MS/MS methods.

Experimental Protocol: Quantification of a Stilbene Analyte using this compound

This section details a representative experimental protocol for the quantification of a stilbene analyte (e.g., resveratrol) in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

3. Data Analysis

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of quantification with an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation Collect->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: Experimental workflow for quantification using an internal standard.

quantification_principle Analyte Analyte Signal Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) Signal (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Proportionality

Caption: Principle of quantification using an internal standard.

References

Navigating Stilbene Analysis: A Comparative Guide to Methods Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of stilbenes is paramount. This guide provides a comparative overview of analytical methodologies for stilbene analysis, with a focus on the application of deuterated internal standards like TRANS-STILBENE-D10 to enhance precision and accuracy. The inclusion of a stable isotope-labeled internal standard is a critical component in robust analytical method development, compensating for variations in sample preparation and instrument response.

The use of deuterated internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis of stilbenes. These standards, which are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms, are added to samples at a known concentration before any sample processing. This allows for the correction of analyte loss during extraction and inconsistencies in instrument analysis, ultimately leading to more reliable and reproducible results.

Comparative Analysis of Analytical Method Performance

The following table summarizes the performance characteristics of various analytical methods developed and validated for the determination of stilbenes. While direct inter-laboratory comparison data for this compound is not publicly available, the data presented from individual validated methods using other deuterated stilbene analogs, such as hexestrol-d4, demonstrates the effectiveness of this approach. These methods are typically employed for the analysis of complex matrices such as serum, urine, and food products.

Performance Parameter Method A: UHPLC-MS/MS in Serum Method B: LC-MS/MS in Bovine Urine Method C: UPLC-MS/MS in Pork
Internal Standard Hexestrol-d4Not SpecifiedNot Specified
Linearity (r²) >0.99[1]Not SpecifiedNot Specified
Recovery (%) 82-128[1]76.2-116.3[2]42.4-97.1[2]
Limit of Detection (LOD) 0.08-0.09 ng/mL[1]<1 µg/L[2]Not Specified
Limit of Quantification (LOQ) 0.25-0.28 ng/mL[1]<1.5 µg/L[2]Not Specified
Within-Day Repeatability (RSD) <20%[1]<20%[2]6.1-16.9%[2]
Between-Day Reproducibility (RSD) <20%[1]<25%[2]3.7-18.4%[2]

Experimental Workflow for Stilbene Analysis

The following diagram illustrates a typical experimental workflow for the analysis of stilbenes in a biological matrix using a deuterated internal standard. This process ensures that any variations introduced during sample handling are accounted for, leading to high-quality analytical data.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Spike Spike with this compound Sample->Spike Addition of Internal Standard Denature Protein Denaturation (e.g., Acid Treatment) Spike->Denature LLE Liquid-Liquid Extraction (e.g., with MTBE) Denature->LLE Evaporate Evaporation and Reconstitution LLE->Evaporate HPLC UHPLC/HPLC Separation Evaporate->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quantify Quantification using Analyte/IS Ratio MS->Quantify Report Final Concentration Report Quantify->Report

Figure 1: General workflow for stilbene analysis.

Detailed Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of stilbenes. Below are key aspects of a typical experimental protocol, synthesized from validated methods.

Sample Preparation
  • Internal Standard Spiking: An essential first step is the addition of a known amount of this compound to the sample. This is crucial for the internal standard calibration approach.

  • Protein Precipitation/Denaturation: For biological matrices like serum, proteins can interfere with the analysis. A common approach is acid denaturation to precipitate the proteins.[1]

  • Liquid-Liquid Extraction (LLE): This step is used to isolate the stilbenes from the sample matrix. A solvent such as methyl tert-butyl ether (MTBE) is often used for this purpose.[1] For other matrices like pork, ethyl acetate may be employed.[2]

  • Purification: Depending on the complexity of the matrix, a purification step using solid-phase extraction (SPE) with cartridges like C18 may be necessary.[2]

  • Evaporation and Reconstitution: The extract is typically evaporated to dryness and then reconstituted in a solvent compatible with the chromatographic system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) is used to separate the stilbenes from other components in the extract. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.[1][3]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

The Role of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like this compound is isotopic dilution. Because the deuterated standard behaves almost identically to the native analyte during sample preparation and chromatographic separation, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve that is also prepared using the same analyte-to-internal standard ratios. This approach significantly improves the accuracy and precision of the measurement by correcting for matrix effects and variations in extraction recovery and instrument response.[1] The use of an internal standard-based matrix-matched calibration curve is a common practice to achieve linearity with a coefficient of regression (r²) generally greater than 0.99.[1]

References

Cross-Validation of TRANS-STILBENE-D10: A Comparative Guide for Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as TRANS-STILBENE-D10, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comparative overview of the expected performance of this compound as an internal standard across different types of mass spectrometers, supported by typical experimental data and detailed protocols.

Data Presentation: Comparative Performance of Mass Spectrometers

The choice of a mass spectrometer significantly impacts the sensitivity, selectivity, and linear dynamic range of a quantitative assay. The following table summarizes the typical performance characteristics for the quantification of small molecules, which can be extrapolated to methods using this compound as an internal standard.

Performance MetricTriple Quadrupole (TQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Function Targeted QuantificationHigh-Resolution Screening & QuantificationHigh-Resolution Quantification & Identification
Typical Sensitivity (LLOQ) Low pg/mL to sub-ng/mL[1]ng/mL range[2][3]pg/mL to ng/mL range[4][5]
Linear Dynamic Range 4-6 orders of magnitude3-5 orders of magnitude[6]4-6 orders of magnitude
Mass Resolution Unit Resolution10,000 - 40,000 FWHM[7][8]Up to 1,000,000 FWHM[9]
Mass Accuracy Not applicable (nominal mass)< 5 ppm< 1-3 ppm[9]
Selectivity High (using MRM)[10]High (due to mass accuracy)Very High (due to high resolution)
Precision (%RSD) < 15% (typically < 5%)[11]< 15% (typically < 10%)[3]< 15% (typically < 5%)
Accuracy (%RE) ± 15% (typically ± 5%)[12]± 20%± 15%

Disclaimer: The data presented in this table are typical performance characteristics for small molecule quantification on the respective mass spectrometer types and are not from a direct comparative study of this compound.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the successful implementation of a quantitative LC-MS/MS method. Below is a representative protocol for the analysis of trans-stilbene, for which this compound would serve as an ideal internal standard.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of trans-stilbene and its internal standard from a plasma matrix.[12][13]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 30% B

    • 7.1-10 min: 30% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

The following are typical starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions:

    • trans-Stilbene: Precursor Ion > Product Ion (To be optimized based on the specific instrument).

    • This compound: Precursor Ion > Product Ion (To be optimized based on the specific instrument).

Mandatory Visualization

The following diagrams illustrate the general workflow for a quantitative LC-MS/MS analysis using an internal standard and a conceptual signaling pathway where a stilbene derivative might be investigated.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Detector Detection MS->Detector Integration Peak Area Integration Detector->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Quantitative LC-MS/MS Workflow

G Stilbene Stilbene Derivative Receptor Cellular Receptor / Enzyme Stilbene->Receptor Binding/Modulation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Hypothetical Signaling Pathway

References

A Comparative Guide to the Performance of Neutron Detectors with Deuterated Stilbene Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of deuterated stilbene (stilbene-d12) crystal scintillators against other common neutron detection technologies. It is intended for researchers, scientists, and professionals in fields requiring sensitive and accurate neutron detection, offering objective performance data and outlining the experimental protocols used for their evaluation.

Introduction to Deuterated Stilbene Detectors

Deuterated stilbene is an advanced organic scintillator that has emerged as a high-performance material for fast neutron detection. By replacing hydrogen atoms with deuterium in the stilbene crystal lattice, these detectors gain the unique ability to perform neutron spectroscopy without requiring complex time-of-flight (ToF) measurements.[1][2][3] This is possible because neutron scattering on deuterium is non-isotropic, resulting in a light output response that features a distinct peak corresponding to the incident neutron energy.[2] Furthermore, deuterated stilbene crystals exhibit excellent neutron-gamma discrimination, often superior to their hydrogenated counterparts and other scintillator types.[1][3] These properties make them highly suitable for a range of applications, including nuclear physics research, radiation protection, and nuclear non-proliferation.[2][4]

Performance Comparison with Alternative Detectors

The selection of a neutron detector is highly dependent on the specific application, considering factors such as the neutron energy range, the ambient gamma radiation background, and efficiency requirements. Deuterated stilbene offers a compelling combination of properties, as detailed in the comparison below.

Key Performance Metrics:

The performance of deuterated stilbene is compared with standard (hydrogenated) stilbene, liquid scintillators (EJ-301, EJ-309), Cesium Lithium Yttrium Chloride (CLYC), and the industry-standard Helium-3 (³He) proportional counters. Table 1 summarizes the key quantitative performance metrics for these detector types.

Table 1: Comparison of Key Performance Metrics for Various Neutron Detectors

Performance MetricDeuterated Stilbene (stilbene-d12)Standard Stilbene (¹H-stilbene)Liquid Scintillators (EJ-301/EJ-309)CLYC (Cs₂LiYCl₆:Ce)Helium-3 (³He) Counter
Primary Detection Fast NeutronsFast NeutronsFast NeutronsThermal & Fast Neutrons, GammasThermal Neutrons
n/γ Discrimination (PSD FOM)*Excellent (FOM ≥ 6 for 2-10 MeV)Very Good (FOM ≈ 1.7 - 1.9)[5][6]Good (FOM ≈ 1.8 for EJ-301)[5]Excellent (FOM > 2)[7][8]Electronic (Amplitude)
Light Output Approx. equal to standard stilbene[1]High (Reference for organics)High (Similar to stilbene)~20,000 photons/MeVN/A (Gas Proportional)
Intrinsic Efficiency ~55% (for 14.1 MeV neutrons)[9]17-40% (for ²⁵²Cf source)[10]~67% (for bare ²⁵²Cf source)[11]High (6.45x ³He per unit volume)[12]~25% (for bare ²⁵²Cf source)[11]
Neutron Spectroscopy Yes, without ToF[1][2]Requires ToF or unfoldingYes, for deuterated versions[1][13]Yes, for fast neutrons[7]No (Measures thermal flux)
Physical State Solid CrystalSolid CrystalLiquidSolid CrystalGas
Hygroscopic NoNoN/AYesNo
Key Advantage Superior PSD and spectroscopy without ToF.Excellent PSD in a solid, non-hygroscopic form.Available in large volumes at lower cost.Dual-mode (n/γ) detection, high resolution."Gold standard" for thermal detection.[11]
Key Disadvantage High cost of starting material.Anisotropic light response.Flammable, toxic, lower PSD than stilbene.Hygroscopic, lower light output.Global supply shortage.[14]

*Pulse Shape Discrimination Figure of Merit (FOM) is a measure of the separation between neutron and gamma populations; higher values indicate better discrimination.

Experimental Protocols

The quantitative data presented above are derived from standardized experimental procedures designed to characterize the performance of scintillators.

3.1. Pulse Shape Discrimination (PSD) Evaluation

The ability to discriminate neutrons from gamma rays is critical for measurements in mixed-radiation fields. The Charge Integration method is a widely used technique for quantifying this performance.

  • Objective: To quantify the separation between neutron and gamma-ray events based on the differing scintillation pulse shapes they produce.

  • Experimental Setup:

    • A mixed neutron-gamma source, typically Californium-252 (²⁵²Cf), is placed at a fixed distance from the detector crystal.[1]

    • The crystal is optically coupled to a photomultiplier tube (PMT) or silicon photomultiplier (SiPM).

    • The output signal from the photodetector is fed into a high-speed digitizer.[5]

  • Methodology:

    • The digitizer captures the full waveform of each scintillation pulse.

    • For each pulse, two integrals are calculated: a "Total Integral" covering the entire pulse and a "Tail Integral" starting several nanoseconds after the pulse peak.

    • A PSD parameter is calculated as the ratio of the Tail Integral to the Total Integral.

    • Neutron interactions produce pulses with a more prominent slow component, resulting in a larger PSD parameter value compared to gamma-ray interactions.[15]

    • A 2D histogram of the PSD parameter versus pulse energy (light output) is generated to visualize the separation of neutron and gamma events.

    • The Figure of Merit (FOM) is calculated for a specific energy range to quantify the separation: FOM = (Peak_neutron - Peak_gamma) / (FWHM_neutron + FWHM_gamma) where Peak is the centroid and FWHM is the Full Width at Half Maximum of the respective distributions in the PSD parameter space.[16]

3.2. Light Output and Energy Calibration

  • Objective: To determine the amount of scintillation light produced by the crystal for a given energy deposition and to calibrate the energy scale.

  • Experimental Setup:

    • Standard gamma-ray calibration sources with well-known energies (e.g., ¹³⁷Cs, ⁶⁰Co) are used.[1]

    • The detector is irradiated, and the resulting pulse height spectrum is recorded.

  • Methodology:

    • The position of the Compton edge in the spectrum from a known gamma source (e.g., the 662 keV gamma from ¹³⁷Cs) is identified.[1]

    • This position is used to establish a conversion factor between the integrated charge of the pulse (or ADC channel) and the electron-equivalent energy (keVee).

3.3. Neutron Response and Spectroscopy Measurement

For deuterated scintillators, it is crucial to characterize their response to monoenergetic neutrons to enable spectroscopy.

  • Objective: To measure the detector's light output response as a function of incident neutron energy.

  • Experimental Setup:

    • A pulsed neutron source or a setup allowing for Time-of-Flight (ToF) measurements is required.[2][4]

    • A common ToF setup uses a ²⁵²Cf source with a separate, fast "start" detector that detects the prompt fission gamma rays. The detector under evaluation serves as the "stop" detector.[4]

    • The distance between the source and the stop detector is precisely measured.

  • Methodology:

    • The time difference between the event in the start detector and the corresponding neutron event in the stop detector is measured.

    • This time difference, along with the known flight path, is used to calculate the energy of the incident neutron.[2][4]

    • By gating on specific neutron energies (i.e., specific time-of-flight windows), the corresponding light output spectrum in the detector is recorded.

    • This process is repeated for a range of neutron energies to build a response matrix, which is essential for unfolding incident neutron energy spectra from the measured light output.[9]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the complete characterization of a deuterated stilbene neutron detector.

G Experimental Workflow for Neutron Detector Characterization cluster_setup Detector Assembly & Setup cluster_cal Calibration & PSD cluster_resp Neutron Response Measurement Detector Stilbene-d12 Crystal PMT Photomultiplier Tube (PMT) Detector->PMT Optical Coupling Digitizer High-Speed Digitizer PMT->Digitizer Analog Signal EnergyCal Energy Calibration Digitizer->EnergyCal PSD_Eval PSD Evaluation (FOM Calc.) Digitizer->PSD_Eval ToF_Setup Time-of-Flight (ToF) Setup Digitizer->ToF_Setup GammaSource Gamma Source (e.g., 137Cs) GammaSource->EnergyCal MixedSource Mixed n/γ Source (e.g., 252Cf) MixedSource->PSD_Eval Final Characterized Detector Performance (Efficiency, PSD, Energy Response) EnergyCal->Final PSD_Eval->Final Resp_Matrix Generate Response Matrix ToF_Setup->Resp_Matrix Unfolding Spectrum Unfolding Resp_Matrix->Unfolding Unfolding->Final

Caption: Workflow for detector characterization.

Pulse Shape Discrimination (PSD) Logic

This diagram illustrates the logical process of separating neutron and gamma-ray signals using the charge integration method.

G Logic of Pulse Shape Discrimination (PSD) cluster_integration Charge Integration Start Scintillation Event (Pulse Generated) Digitize Digitize Waveform Start->Digitize Total_Int Calculate Total Integral (Q_total) Digitize->Total_Int Tail_Int Calculate Tail Integral (Q_tail) Digitize->Tail_Int Calc_Ratio Calculate PSD Ratio (R = Q_tail / Q_total) Total_Int->Calc_Ratio Tail_Int->Calc_Ratio Decision Compare R to Threshold Calc_Ratio->Decision Neutron Classify as Neutron (Large R) Decision->Neutron R > Threshold Gamma Classify as Gamma (Small R) Decision->Gamma R < Threshold

Caption: Logical flow of the PSD technique.

Conclusion

Deuterated stilbene crystals represent a significant advancement in the field of neutron detection. They offer a unique combination of excellent neutron-gamma discrimination and the ability to perform fast neutron spectroscopy without the need for time-of-flight techniques.[1][3][17] While alternatives like liquid scintillators may be more cost-effective for large-area detectors and CLYC offers excellent performance for dual-mode applications, deuterated stilbene is an outstanding choice for high-fidelity applications where precise energy measurement and superior background rejection in a compact, solid-state, non-hygroscopic form are paramount. The primary barrier to wider adoption remains the high cost of the deuterated starting material, though ongoing developments in crystal growth may address this in the future.

References

Navigating Analytical Excellence: A Comparative Guide to Linearity and Recovery Studies Using TRANS-STILBENE-D10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for precision and accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of TRANS-STILBENE-D10's performance in linearity and recovery studies against other common alternatives, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of analytical methods, particularly in complex matrices encountered in pharmaceutical and biological research. By mimicking the analyte's behavior during sample preparation and analysis, it effectively compensates for variations in extraction efficiency, injection volume, and instrument response. This guide delves into the critical aspects of method validation—linearity and recovery—to offer a clear perspective on the utility of this compound.

Performance in Linearity Studies

Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) is indicative of a strong linear relationship. Deuterated internal standards like this compound are expected to ensure robust linearity, even in the presence of matrix effects.

Internal StandardAnalyte(s)MatrixLinearity Range
This compound Stilbene derivativesWine0.005 - 50 mg/L>0.99
Resveratrol-d4ResveratrolPlasma1 - 1000 ng/mL>0.99
Hexestrol-d4Hexestrol, DiethylstilbestrolSerum0.1 - 10 ng/mL>0.99
Curcumin (Analogue)ResveratrolPlasma10 - 1000 ng/mL>0.99
Caffeine (Analogue)ResveratrolPlasma0.010 - 6.4 µg/ml>0.9998

This table summarizes linearity data from various studies for comparative purposes.

Performance in Recovery Studies

Recovery studies are crucial for evaluating the efficiency of an analytical method's extraction process. The percentage of the analyte recovered from the matrix is a key indicator of the method's accuracy. The ideal internal standard should exhibit similar recovery to the analyte, thus providing reliable correction for any losses during sample preparation.

Internal StandardAnalyte(s)MatrixSpiked ConcentrationMean Recovery (%)
This compound Stilbene derivativesGeneralNot SpecifiedExpected to be high and consistent
Resveratrol-d4ResveratrolPlasmaLow, Medium, High QC85 - 115
Hexestrol-d4Hexestrol, DiethylstilbestrolSerum0.5, 1, 2 ng/mL82 - 128
Curcumin (Analogue)ResveratrolPlasmaLow, Medium, High QC85 - 120
Caffeine (Analogue)ResveratrolPlasma0.010, 3.2, 6.4 µg/ml93 - 98

This table summarizes recovery data from various studies. The performance of this compound is expected to be comparable to other deuterated standards.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reliable and reproducible analytical results. Below are representative methodologies for conducting linearity and recovery studies for stilbene analysis using an internal standard like this compound.

Protocol for Linearity Study
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the stilbene analyte (e.g., resveratrol) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard (IS), this compound, at a concentration of 1 mg/mL in the same solvent.

    • Prepare a working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (e.g., drug-free plasma, synthetic wine).

    • The concentration range should cover the expected analyte concentrations in the samples.

    • Add a constant volume of the working IS solution to each calibration standard.

  • Sample Preparation:

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Instrumental Analysis:

    • Analyze the extracted calibration standards using a validated LC-MS/MS method.

    • Acquire the peak areas for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio (analyte peak area / IS peak area) for each calibration standard.

    • Plot the peak area ratio against the corresponding analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Protocol for Recovery Study
  • Preparation of Sample Sets:

    • Set 1 (Pre-extraction Spike): Spike a known amount of the stilbene analyte and a fixed amount of this compound into a blank matrix at three concentration levels (low, medium, and high).

    • Set 2 (Post-extraction Spike): Extract blank matrix samples. Spike the same amounts of the analyte and IS into the extracted matrix before the final reconstitution step.

    • Set 3 (Neat Solution): Prepare solutions of the analyte and IS in the reconstitution solvent at the same concentrations as in Set 1 and Set 2.

  • Sample Processing and Analysis:

    • Process and analyze all three sets of samples using the validated LC-MS/MS method.

    • Record the peak areas for the analyte and the internal standard in all samples.

  • Calculation of Recovery:

    • Extraction Recovery (%): (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 2) x 100

    • Matrix Effect (%): ((Mean peak area of analyte in Set 2 / Mean peak area of analyte in Set 3) - 1) x 100

    • Overall Process Efficiency (%): (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 3) x 100

    Acceptable recovery is typically within 80-120%.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Preparation cluster_process Processing & Analysis cluster_data Data Analysis stock_analyte Analyte Stock Solution cal_standards Calibration Standards (Spiked Matrix) stock_analyte->cal_standards stock_is IS Stock Solution (this compound) working_is Working IS Solution stock_is->working_is working_is->cal_standards extraction Sample Extraction cal_standards->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_area Peak Area Ratio Calculation lcms_analysis->peak_area linearity_plot Linearity Plot & Regression peak_area->linearity_plot r_squared R² Determination linearity_plot->r_squared Recovery_Study_Workflow cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation set1 Set 1: Pre-extraction Spike lcms_analysis LC-MS/MS Analysis set1->lcms_analysis set2 Set 2: Post-extraction Spike set2->lcms_analysis set3 Set 3: Neat Solution set3->lcms_analysis recovery_calc Recovery Calculation lcms_analysis->recovery_calc matrix_effect_calc Matrix Effect Calculation lcms_analysis->matrix_effect_calc

Deuterated vs. Non-Deuterated Stilbene Scintillators: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and researchers in fields ranging from nuclear physics to drug development, the choice of scintillator material is critical for accurate radiation detection. This guide provides a detailed comparison of deuterated (stilbene-d12) and non-deuterated (stilbene-h12) stilbene scintillators, offering experimental data and protocols to inform selection for specific applications.

Stilbene, a crystalline organic scintillator, is renowned for its fast timing properties and excellent neutron-gamma discrimination capabilities.[1] The substitution of hydrogen with deuterium in the stilbene molecule results in significant changes to its interaction with neutrons, leading to distinct advantages in certain applications, particularly fast neutron spectroscopy.[2][3] This guide explores the key performance differences in light yield and pulse shape discrimination between these two scintillator types.

Performance Comparison: Light Yield and Pulse Shape Discrimination

The scintillation performance of deuterated and non-deuterated stilbene has been characterized in several studies. Key comparative metrics include the light output (LO) and the figure of merit (FOM) for pulse shape discrimination (PSD).

Scintillator TypeRelative Light Output (vs. Stilbene-h12)Pulse Shape Discrimination (PSD) Figure of Merit (FOM)Key Advantages
Stilbene-d12 (Deuterated) Approximately equal[4]Noticeably better than stilbene-h12[4][5][6]Excellent for fast neutron spectroscopy without time-of-flight; peak-like structure in neutron light output response[2][3]
Stilbene-h12 (Non-Deuterated) Standard referenceExcellentWell-established performance, high sensitivity to fast neutrons[1]

Experimental Protocols

The characterization of these scintillators involves standardized experimental setups to measure their fundamental properties.

Light Yield Measurement

The relative light output of a scintillator is determined by comparing its response to a known gamma source with that of a reference scintillator.

Objective: To quantify the scintillation efficiency of the scintillator.

Materials:

  • Scintillator crystal (stilbene-d12 or stilbene-h12)

  • Photomultiplier tube (PMT)

  • High voltage power supply

  • Digital data acquisition system (e.g., oscilloscope or digitizer)

  • Gamma-ray source (e.g., ¹³⁷Cs)

Procedure:

  • Optically couple the scintillator crystal to the PMT.

  • Position the gamma-ray source at a fixed distance from the scintillator.

  • Apply the recommended high voltage to the PMT.

  • Acquire the pulse height spectrum from the detector.

  • Identify the Compton edge in the spectrum, which corresponds to the maximum energy deposited by Compton-scattered electrons.

  • The position of the Compton edge is used as a measure of the light output.[4]

  • Compare the Compton edge position with that obtained from a reference scintillator under the same conditions to determine the relative light yield.

Pulse Shape Discrimination (PSD) Measurement

PSD is a technique used to distinguish between different types of incident radiation (e.g., neutrons and gamma rays) based on the shape of the light pulse they generate in the scintillator.

Objective: To quantify the ability of the scintillator to discriminate between neutron and gamma-ray events.

Materials:

  • Scintillator crystal (stilbene-d12 or stilbene-h12)

  • Photomultiplier tube (PMT)

  • High voltage power supply

  • Digital data acquisition system

  • Mixed neutron/gamma source (e.g., ²⁵²Cf)

Procedure:

  • Optically couple the scintillator crystal to the PMT.

  • Position the mixed radiation source at a fixed distance from the scintillator.

  • Apply the recommended high voltage to the PMT.

  • Acquire the full waveform of each scintillation pulse using the digital data acquisition system.

  • Apply a PSD algorithm, such as the charge integration method, to each waveform.[4][7] This method involves integrating the charge in the tail of the pulse and comparing it to the total charge of the pulse.

  • Plot the PSD parameter as a function of the pulse height (light output).

  • The separation between the neutron and gamma-ray bands in the resulting plot is quantified by the Figure of Merit (FOM).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental setups described above.

Light_Yield_Measurement cluster_setup Experimental Setup cluster_analysis Data Analysis Gamma_Source Gamma Source (e.g., 137Cs) Scintillator Scintillator Crystal (Stilbene-d12 or h12) Gamma_Source->Scintillator Irradiation PMT Photomultiplier Tube (PMT) Scintillator->PMT Optical Coupling DAQ Data Acquisition System PMT->DAQ Signal Spectrum Acquire Pulse Height Spectrum DAQ->Spectrum HVPS High Voltage Power Supply HVPS->PMT Power Compton_Edge Identify Compton Edge Spectrum->Compton_Edge Light_Output Determine Relative Light Output Compton_Edge->Light_Output PSD_Measurement cluster_setup Experimental Setup cluster_analysis Data Analysis Mixed_Source Mixed Source (e.g., 252Cf) Scintillator Scintillator Crystal (Stilbene-d12 or h12) Mixed_Source->Scintillator Irradiation PMT Photomultiplier Tube (PMT) Scintillator->PMT Optical Coupling DAQ Digital Data Acquisition System PMT->DAQ Waveform Signal Waveform_Acquisition Acquire Pulse Waveforms DAQ->Waveform_Acquisition HVPS High Voltage Power Supply HVPS->PMT Power PSD_Algorithm Apply PSD Algorithm (Charge Integration) Waveform_Acquisition->PSD_Algorithm FOM_Calculation Calculate Figure of Merit (FOM) PSD_Algorithm->FOM_Calculation

References

Safety Operating Guide

Safe Disposal of TRANS-STILBENE-D10: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of TRANS-STILBENE-D10, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data sheets for trans-stilbene, the non-deuterated analogue, and should be followed in conjunction with all applicable national and local regulations.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes serious eye irritation [1][2][3]

  • Toxic to aquatic life with long-lasting effects [1]

Due to its environmental toxicity, it is imperative to prevent this substance from entering drains or surface waters.[2][4]

Quantitative Safety Data

The following table summarizes key quantitative data for trans-stilbene. This information is critical for assessing environmental risk and ensuring proper handling.

PropertyValueSource
Toxicity to fish (LC50) 2 mg/l (96 h)
Partition coefficient (log Pow) 4.271
Melting Point 123 - 125 °C (253 - 257 °F)[1]
Boiling Point 305 - 307 °C (581 - 585 °F)[1]
Density 0.97 g/cm³ at 25 °C (77 °F)

Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental stewardship. The following protocol outlines the required steps for its disposal.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound.

  • Keep the waste chemical in its original container whenever possible.

  • Do not mix this compound waste with other chemical waste.

Step 2: Container Management

  • Ensure the waste container is suitable, properly labeled, and tightly closed.[1][2]

  • Handle uncleaned containers with the same precautions as the product itself.

Step 3: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal service to handle the disposal of this material.[1]

  • Dispose of the contents and the container at an approved waste disposal plant.[1][5]

  • All disposal activities must be in accordance with national and local regulations.

Step 4: Spill Management In the event of a spill, follow these procedures:

  • Minor Spills:

    • For solid material, avoid generating dust.[3][4]

    • Wipe up dust with a damp paper towel or use dry clean-up procedures.[3]

    • Place the collected material in a suitable, sealed, and labeled container for disposal.[1][3][4]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[4]

    • Contain the spillage to prevent it from entering drains or waterways.[4]

    • Collect, bind, and pump off spills if possible.

  • After cleanup, wash the spill site thoroughly.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Step 1: Identify and Segregate Waste start->identify is_mixed Is the waste mixed with other chemicals? identify->is_mixed segregate Segregate from other waste streams is_mixed->segregate Yes original_container Keep in original or suitable, labeled container is_mixed->original_container No segregate->original_container container_management Step 2: Ensure Container is Tightly Closed and Labeled original_container->container_management professional_disposal Step 3: Contact Licensed Waste Disposal Service container_management->professional_disposal transport Dispose of at an Approved Waste Disposal Plant professional_disposal->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.